2-(Aminomethyl)phenol
Description
This compound has been reported in Fagopyrum esculentum and Reseda odorata with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZOPQOBJRYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902921 | |
| Record name | NoName_3497 | |
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Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-30-9, 50312-64-6 | |
| Record name | 2-(Aminomethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Aminomethyl)phenol | |
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| Record name | (Aminomethyl)phenol | |
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| Record name | 2-(aminomethyl)phenol | |
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| Record name | 932-30-9 | |
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| Record name | 2-(aminomethyl)phenol | |
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| Record name | (aminomethyl)phenol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(AMINOMETHYL)PHENOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)phenol, a versatile organic compound, is gaining significant attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological significance, particularly its emerging role as a potent scavenger of reactive dicarbonyl species, a mechanism with implications for a range of pathological conditions driven by oxidative stress and inflammation.
Chemical Identity and Synonyms
The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for a comprehensive literature search and procurement.
Table 1: IUPAC Name and Common Synonyms
| Type | Name |
| IUPAC Name | This compound |
| Common Synonyms | 2-Hydroxybenzylamine[1] |
| o-Hydroxybenzylamine[1] | |
| Salicylamine[1] | |
| 2-HOBA[1] | |
| (2-Hydroxyphenyl)methanamine | |
| o-Aminomethylphenol[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research and development.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 932-30-9 | [1] |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 127-131 °C | |
| Boiling Point | 273.6 °C at 760 mmHg | |
| Solubility | Soluble in water | |
| pKa | 8.5 (amine), 10.2 (phenol) (Predicted) | |
| InChI Key | KPRZOPQOBJRYSW-UHFFFAOYSA-N | |
| SMILES | NCc1ccccc1O |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from 2-hydroxybenzaldehyde (salicylaldehyde). The first step is the formation of an oxime, followed by its reduction to the corresponding amine.
Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime (Salicylaldoxime)
-
Materials:
-
2-Hydroxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium hydroxide (1.1 eq)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Slowly add the hydroxylamine solution to the stirred solution of 2-hydroxybenzaldehyde at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.
-
The crude 2-hydroxybenzaldehyde oxime is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Reduction of 2-Hydroxybenzaldehyde Oxime to this compound
-
Materials:
-
2-Hydroxybenzaldehyde oxime (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Dissolve the 2-hydroxybenzaldehyde oxime in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by acid-base extraction or by recrystallization from an appropriate solvent.
-
HPLC-UV Method for the Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation containing this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biological Activity and Signaling Pathway
This compound has been identified as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs). These dicarbonyls are highly reactive electrophiles generated from lipid peroxidation during periods of oxidative stress and inflammation. They readily form covalent adducts with macromolecules like proteins, DNA, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases.
The mechanism of action of this compound involves its nucleophilic amine and ortho-positioned hydroxyl group, which allows it to efficiently trap dicarbonyls, thereby preventing their damaging reactions with cellular components.
Caption: Dicarbonyl scavenging pathway of this compound.
Conclusion
This compound is a compound with a well-defined chemical profile and significant therapeutic potential, primarily attributed to its ability to mitigate the damaging effects of reactive dicarbonyl species. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, enabling further research into its biological activities and potential applications in drug development. The elucidation of its mechanism of action as a dicarbonyl scavenger opens new avenues for the development of novel therapeutic strategies for a variety of diseases underpinned by oxidative stress.
References
Technical Guide: 2-(Aminomethyl)phenol (CAS 932-30-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA). This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
This compound is an organic compound featuring a phenol ring substituted with an aminomethyl group at the ortho position.[1] This unique structure facilitates intramolecular hydrogen bonding, which influences its physical and chemical characteristics.[1]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 932-30-9 | [2][3][4][5] |
| Molecular Formula | C₇H₉NO | [3][4][6][7][8] |
| Molecular Weight | 123.15 g/mol | [1][3][8] |
| Melting Point | 126–131 °C | [1][4][5] |
| Boiling Point | 245.0 ± 15.0 °C (Predicted) | [4] |
| Density | 1.141 - 1.163 g/cm³ (Predicted) | [1][4] |
| Water Solubility | 41.2 mg/mL (Predicted) | [2] |
| logP (Partition Coefficient) | -0.55 to 1.76 | [1][2] |
| pKa (Strongest Acidic) | 8.32 | [2][8] |
| pKa (Strongest Basic) | 10.18 | [2][8] |
| Appearance | White to beige or brown solid | [4][6] |
| Solubility | Soluble in polar organic solvents (e.g., THF, methanol), chloroform (slightly), and can be recrystallized from hot water.[1][4][9] |
Synthesis and Reactivity
Synthetic Methodology: Reduction of Nitrovinyl Phenol
A common method for the synthesis of this compound involves the reduction of a 2-(2-nitrovinyl)phenol derivative. This process is typically carried out using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent.[1]
Experimental Protocol:
-
Reaction Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][4]
-
Reduction: 2-(2-nitrovinyl)phenol is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C.[1]
-
Reagent Addition: A solution of lithium aluminium hydride (LiAlH₄) in THF is added dropwise to the cooled solution of the nitrovinyl phenol.[1]
-
Reaction Progression: The reaction mixture is stirred at a controlled temperature, typically between 0°C and 20°C, for approximately 2 hours.[1]
-
Workup: Following the completion of the reaction, an aqueous workup is performed to quench the excess LiAlH₄ and isolate the product.[1]
-
Purification: The crude product is purified using column chromatography on silica gel, with a mobile phase such as an ammonia-methanol mixture, to yield pure this compound. This two-step process can achieve a yield of around 65%.[1]
Chemical Reactivity
The reactivity of this compound is characterized by the interplay of its phenolic hydroxyl group and the aminomethyl substituent.
-
Nucleophilic Reactions: The amino group (-NH₂) makes the molecule a nucleophile, allowing it to participate in reactions such as condensation reactions.[6]
-
Aromatic Ring Substitution: The hydroxyl (-OH) group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, for all practical purposes, substitution or elimination of the phenolic hydroxyl group itself does not typically occur.[10]
-
Mannich Reactions: this compound and its derivatives can be synthesized from benzoxazines via HCl hydrolysis and can also serve as reactants for creating novel benzoxazine structures.[]
Pharmacological Applications and Mechanism of Action
This compound is recognized as a potent antioxidant and a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[12] These dicarbonyls are electrophiles that can adduct to proteins and lipids, contributing to oxidative stress, inflammation, and cellular damage, which are implicated in various diseases.[][12]
Cardiovascular Disease
Research has highlighted the potential of this compound in the context of cardiovascular diseases like atherosclerosis and atrial fibrillation.[12]
-
Atherosclerosis: By scavenging dicarbonyls, this compound reduces the levels of malondialdehyde (MDA)-LDL and MDA-HDL.[12] It helps to decrease inflammation, reduce the number of apoptotic cells in plaques, and promote efferocytosis (the clearance of apoptotic cells), leading to more stable atherosclerotic plaques.[12]
-
Atrial Fibrillation: The compound has been shown to prevent the early recurrence of atrial fibrillation.[12]
-
Hypertension: Oxidative stress and immune activation are linked in hypertension, where reactive oxygen species lead to the formation of isoketals (gamma-ketoaldehydes). These compounds form adducts with proteins, which are then presented as neoantigens that activate T-cells and promote hypertension.[] Scavengers like this compound can mitigate this process.
The diagram below illustrates the proposed mechanism of action for this compound in mitigating cellular damage.
Caption: Mechanism of this compound as a dicarbonyl scavenger.
Key Experimental Protocols
The therapeutic potential of this compound has been investigated in both in vitro and in vivo models.
In Vitro Anti-Apoptotic Assay
This protocol assesses the ability of this compound to protect cells from apoptosis.
-
Cell Lines: Macrophages and Human Aortic Endothelial Cells (HAECs).
-
Treatment: Cells are treated with this compound at a concentration of 500 μM.[12]
-
Incubation: The cells are incubated for 24 hours.[12]
-
Endpoint: The number of apoptotic cells is quantified using standard methods (e.g., TUNEL staining, caspase activity assays).
-
Expected Outcome: A significant decrease in the number of apoptotic cells in the treated groups compared to the control.[12]
In Vivo Atherosclerosis Mouse Model
This protocol evaluates the efficacy of this compound in reducing the development of atherosclerosis in a genetically modified mouse model.
-
Animal Model: Female Ldlr⁻/⁻ (low-density lipoprotein receptor knockout) mice, a model that spontaneously develops atherosclerosis.[12]
-
Treatment Regimen:
-
Endpoints:
-
Expected Outcome: A significant reduction (approximately 31%) in the extent of aortic atherosclerosis, a decrease in MDA (by ~59%) and IsoLG (by ~23%) adducts, and an increase in aortic collagen content, indicating more stable plaques.[12]
The workflow for the in vivo experiment is depicted below.
Caption: Workflow for the in vivo atherosclerosis study in Ldlr-/- mice.
Structure-Function Relationship
The efficacy of this compound as a dicarbonyl scavenger is directly related to its chemical structure. The ortho-positioning of the nucleophilic amine and the phenolic hydroxyl group is key to its activity.
Caption: Relationship between chemical structure and biological function.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[4] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[4]
This document is for informational purposes only and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. This compound (50312-64-6) for sale [vulcanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS 932-30-9: this compound | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Compound: this compound (CHEMBL155572) - ChEMBL [ebi.ac.uk]
- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Free Radical Scavenging Mechanisms of 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine, is a naturally occurring compound found in buckwheat that has garnered scientific interest for its role as a selective scavenger of dicarbonyl electrophiles and free radicals.[1][2] Its antioxidant properties contribute to its potential therapeutic applications in conditions associated with oxidative stress, such as inflammation and cardiovascular diseases.[1][3] This technical guide provides a comprehensive overview of the core mechanisms underlying the free radical scavenging activity of this compound, detailed experimental protocols for its evaluation, and a discussion of its potential interaction with cellular antioxidant signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related phenolic compounds to provide a robust theoretical framework.
Core Free Radical Scavenging Mechanisms
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The principal mechanisms governing this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). Computational studies are instrumental in elucidating the thermodynamics and kinetics of these pathways to determine the most favorable mechanism in a given environment.[4]
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom directly to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical. The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[5]
-
Reaction: ArOH + R• → ArO• + RH
Single Electron Transfer (SET)
The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is a key determinant of the feasibility of this pathway.[6]
-
Reaction:
-
ArOH + R• → ArOH•+ + R-
-
ArOH•+ → ArO• + H+
-
Radical Adduct Formation (RAF)
In the RAF mechanism, the free radical directly adds to the aromatic ring of the phenolic antioxidant, forming a radical adduct. This mechanism is particularly relevant for less sterically hindered phenols and highly reactive radicals.
-
Reaction: ArOH + R• → [Ar(OH)R]•
Quantitative Analysis of Antioxidant Activity
| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| DPPH Radical Scavenging | 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | 180.0 | Ascorbic Acid | - |
| Ferrous Ion Chelation | 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | 76.3 | EDTA | - |
| Total Antioxidant Activity (Phosphomolybdenum) | 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | 121.5 | Ascorbic Acid | - |
| Table 1: In vitro antioxidant activity of a Schiff base derivative of 2-hydroxybenzylideneamine. Data extracted from a study on a related compound and presented for illustrative purposes.[1] |
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed, generalized protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of phenolic compounds. These protocols can be adapted for the specific analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.
-
Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control in methanol.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the diluted test sample or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging = [1 - (Abs_sample - Abs_neg_control) / Abs_blank] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS Solution: Dilute the ABTS radical solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Positive Control: Prepare stock solutions and serial dilutions of this compound and the positive control in PBS.
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the diluted test sample or positive control.
-
Add 200 µL of the working ABTS solution to each well.
-
For the blank, add 10 µL of PBS and 200 µL of the working ABTS solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Interaction with Cellular Antioxidant Signaling Pathways
The cellular response to oxidative stress is regulated by intricate signaling pathways. One of the most critical is the Keap1-Nrf2 pathway. While direct evidence for this compound's interaction with this pathway is not yet established, many phenolic compounds are known to be modulators of Nrf2 activity.[7]
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
It is plausible that this compound, or its metabolites, could indirectly influence this pathway by modulating the cellular redox state through its free radical scavenging activity, or potentially through direct interaction with Keap1, although the latter requires experimental verification.
Conclusion and Future Directions
This compound exhibits promising antioxidant properties, likely mediated through a combination of HAT, SET, and RAF mechanisms, characteristic of phenolic compounds. While direct quantitative data on its radical scavenging efficacy is an area for future research, the established protocols and theoretical frameworks presented in this guide provide a solid foundation for its investigation. Further studies employing computational modeling and in vitro assays are crucial to precisely determine the dominant scavenging mechanisms and quantify its antioxidant capacity. Moreover, elucidating the potential interaction of this compound with the Nrf2-Keap1 signaling pathway will provide deeper insights into its cytoprotective effects and further support its development as a potential therapeutic agent for oxidative stress-related diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Hydrogen-atom transfer reactions from ortho-alkoxy-substituted phenols: an experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperoside alleviated N-acetyl-para-amino-phenol-induced acute hepatic injury via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antioxidant Activity of 2-(Aminomethyl)phenol
This technical guide provides a comprehensive overview of the antioxidant activity of this compound, also known as 2-Hydroxybenzylamine (2-HOBA). The document details its core mechanisms of action, summarizes its observed effects from in vitro and in vivo studies, provides detailed experimental protocols for assessing its activity, and includes visualizations of key pathways and workflows.
Core Antioxidant Mechanisms
This compound is a phenolic compound recognized for its potent antioxidant and selective dicarbonyl scavenging properties.[1] Its activity stems from its specific chemical structure: a phenol ring substituted with a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group at the ortho position. This arrangement is crucial for its function. The antioxidant mechanisms of phenolic compounds are generally categorized into two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][4]
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3][4][5] The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer. Assays like the DPPH and ABTS methods can involve this mechanism.[3]
For this compound specifically, the primary mechanisms include:
-
Direct Free Radical Scavenging: The ortho- and para-isomers of aminophenol are particularly effective at scavenging free radicals, a property demonstrated by their strong reactivity with the DPPH radical.[6][7] The phenolic hydroxyl group is the primary site for hydrogen atom donation.
-
Selective Dicarbonyl Scavenging: A key and selective action of this compound is its ability to scavenge reactive dicarbonyl species such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1] These dicarbonyls are byproducts of lipid peroxidation and can form adducts with proteins and DNA, leading to cellular damage. By trapping these species, this compound prevents downstream oxidative injury.
-
Pro-oxidant Potential: It is important to note that, like other ortho- and para-aminophenols, this compound can exhibit pro-oxidant activity in the presence of transition metal ions like copper (Cu²⁺).[6][7] The compound can reduce the metal ion, which in turn can react with oxygen to generate superoxide radicals, thus stimulating the production of reactive oxygen species (ROS).[6][7] This context-dependent activity is a critical consideration in its application.
Summary of Antioxidant and Related Biological Activities
The antioxidant effects of this compound have been characterized in both in vitro and in vivo models, demonstrating its potential for therapeutic applications, particularly in cardiovascular diseases.[1]
| Activity Type | Model System | Key Findings | Assay/Endpoint Measured | Reference |
| Free Radical Scavenging | Chemical Assay | Potent reactivity with DPPH radical. | DPPH Assay | [6][7] |
| Dicarbonyl Scavenging | In vivo (Ldlr-/- Mice) | Reduced malondialdehyde (MDA) and isolevuglandin (IsoLG) adduct content by 59% and 23%, respectively. | Measurement of MDA and IsoLG adducts. | [1] |
| Anti-apoptotic Effect | Cell Culture (Macrophages, Human Aortic Endothelial Cells) | Markedly decreased the number of apoptotic cells at 500 μM concentration. | Apoptosis Assays | [1] |
| Anti-inflammatory Effect | Cell Culture (Macrophages) | Significantly reduced the inflammatory response to oxidized LDL, shown by decreased mRNA levels of IL-1β, IL-6, and TNF-α. | qRT-PCR for inflammatory cytokines. | [1] |
| Atheroprotective Effect | In vivo (Ldlr-/- Mice) | Reduced the extent of proximal aortic atherosclerosis by approximately 31%. Increased collagen content, promoting stable plaques. | Histological analysis of aortic plaques. | [1] |
Experimental Protocols
Standardized protocols are essential for evaluating and comparing the antioxidant capacity of compounds like this compound. Below are detailed methodologies for two widely used in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]
Principle: The antioxidant reduces the DPPH radical to its non-radical form, DPPH-H.[5] The reduction in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the concentration of the antioxidant and its scavenging activity.[8][9][10]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.2 mg/mL) in methanol or ethanol.[10][11] The solution should be freshly prepared and kept in the dark to avoid degradation. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]
-
Preparation of Samples: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.
-
Reaction:
-
Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9][12]
-
Measurement: Measure the absorbance of each well at 517 nm.[8][10]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Principle: Antioxidants reduce the ABTS•⁺, returning it to its colorless neutral form. The decrease in absorbance at a specific wavelength (typically 734 nm) is proportional to the antioxidant concentration.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials and Reagents:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.[13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the ABTS radical cation.
-
-
Preparation of ABTS•⁺ Working Solution:
-
Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.10 at 734 nm.[13]
-
-
Reaction:
-
Add a large volume of the ABTS•⁺ working solution (e.g., 290 µL) to each well.
-
Add a small volume of the sample dilution (e.g., 10 µL) to the wells.
-
For the control, add the same volume of solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes), protected from light.
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Signaling Pathways and Cellular Effects
Beyond direct scavenging, this compound modulates cellular pathways involved in oxidative stress and inflammation, contributing to its protective effects. Its ability to trap reactive dicarbonyls like MDA prevents the formation of MDA-adducted low-density lipoprotein (MDA-LDL). MDA-LDL is a pro-inflammatory stimulus that can trigger inflammatory responses in macrophages. By reducing MDA-LDL levels, this compound mitigates this inflammatory cascade, leading to a decrease in the expression of cytokines such as IL-1β, IL-6, and TNF-α.[1] This mechanism is a key contributor to its observed atheroprotective effects in animal models.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. iomcworld.com [iomcworld.com]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
2-(Aminomethyl)phenol: A Selective Dicarbonyl Scavenger for Mitigating Carbonyl Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), as a potent and selective scavenger of reactive dicarbonyl species. Dicarbonyl stress, characterized by the accumulation of compounds like methylglyoxal (MGO), glyoxal, and isolevuglandins (IsoLGs), is a key pathological factor in a range of chronic diseases. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
The Challenge of Dicarbonyl Stress
Dicarbonyl stress arises from an imbalance between the formation and detoxification of reactive dicarbonyl species, which are byproducts of glucose and lipid metabolism.[1][2] The most reactive of these, methylglyoxal (MGO), is primarily formed from the degradation of glycolytic intermediates.[3][4] These electrophilic compounds readily react with nucleophilic sites on proteins, lipids, and DNA to form advanced glycation endproducts (AGEs).[5] This process, known as carbonyl stress, can lead to:
-
Protein Dysfunction: Modification of proteins can alter their structure and function, contributing to cellular damage.[1]
-
Mitochondrial Impairment: Dicarbonyls are known to target mitochondrial proteins, leading to increased reactive oxygen species (ROS) production and oxidative stress.[2][4]
-
Inflammation: The interaction of AGEs with their receptor (RAGE) triggers inflammatory signaling cascades, such as the NF-κB pathway, exacerbating tissue damage.[1][3]
-
Cellular Damage and Apoptosis: Unchecked dicarbonyl stress can induce cellular dysfunction and programmed cell death.[6]
The body's primary defense against dicarbonyl stress is the glyoxalase system, with glyoxalase 1 (Glo1) playing a crucial role in detoxifying MGO.[3][4] However, in many pathological conditions, this system is overwhelmed, necessitating therapeutic interventions.
This compound: A Promising Scavenger
This compound belongs to a class of scavengers that have shown significant promise in preclinical trials for various conditions, including neurodegenerative and cardiovascular diseases.[7][8] Its efficacy stems from the unique ortho-positioning of the aminomethyl and phenolic hydroxyl groups, which facilitates a rapid and selective reaction with dicarbonyls.[9]
Mechanism of Action:
The scavenging activity of this compound is significantly higher than that of endogenous nucleophiles like lysine.[7] Structure-activity relationship studies have revealed that the 2-aminomethylphenol moiety is responsible for this high reactivity.[7] The reaction with 1,4-dicarbonyls, such as 4-oxopentanal, is approximately 2000 times faster than the reaction with lysine.[7] This enhanced reactivity is attributed to the intramolecular catalysis provided by the adjacent phenolic hydroxyl group. For instance, with 4-oxo-2-nonenal (ONE), a lipid-derived dicarbonyl, 2-aminomethylphenols react rapidly to form stable pyrrolo[2,1-b][1][10]oxazines.[9]
Selectivity:
A key advantage of this compound is its selectivity. It reacts rapidly with deleterious dicarbonyls like IsoLGs, malondialdehyde (MDA), and ONE, but not with monocarbonyls such as 4-hydroxynonenal.[11] This selectivity allows it to target the most damaging reactive carbonyl species without interfering with other cellular signaling pathways.[7]
Quantitative Efficacy of this compound
The following tables summarize key quantitative data regarding the performance and characteristics of this compound and related compounds.
Table 1: Comparative Reactivity with Dicarbonyls
| Scavenger | Dicarbonyl Species | Relative Reactivity vs. Lysine | Reference |
| This compound (2-HOBA) | 4-Ketoaldehydes | ~2000x faster | [7] |
| Pyridoxamine (PM) | 4-Ketoaldehydes | ~2000x faster | [7] |
| This compound (2-HOBA) | Isolevuglandins (IsoLGs) | ~1600x faster | [12] |
| Pyridoxamine (PM) | Methylglyoxal (MGO) | Increased reactivity | [7] |
| Pyridoxamine (PM) | 4-Hydroxynonenal (HNE) | No increased reactivity | [7] |
Table 2: Pharmacokinetic Properties of this compound (2-HOBA) in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | ~38% | [7] |
| Half-life | ~62 minutes | [7] |
Table 3: Preclinical Efficacy in Disease Models
| Disease Model | Treatment | Key Finding | Reference |
| Atherosclerosis (Ldlr-/- mice) | 2-HOBA | 60% decrease in atherosclerosis | [13] |
| Metabolic-Associated Steatohepatitis (MASH) | 2-HOBA | Significantly lower fibrosis scores and liver transaminases | [12] |
| Hypertension | 2-HOBA | Prevention of hypertension development |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in dicarbonyl stress and the methodologies to study them is crucial for a deeper understanding.
References
- 1. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle: Implications for Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 4. Dicarbonyls linked to damage in the powerhouse: glycation of mitochondrial proteins and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Carbonyl Species Scavengers-Novel Therapeutic Approaches for Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scavenging 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
The Role of 2-(Aminomethyl)phenol in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA), is emerging as a compound of significant interest in cardiovascular research. As a selective dicarbonyl scavenger, antioxidant, and anti-inflammatory agent, 2-HOBA demonstrates potential therapeutic applications in a range of cardiovascular diseases, including atherosclerosis, atrial fibrillation, and heart failure. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardiovascular research, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. Furthermore, this guide illustrates the signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathophysiology of many CVDs involves complex processes of oxidative stress, inflammation, and cellular damage. Phenolic compounds, a broad class of molecules found in plants, have long been investigated for their cardioprotective effects.[1][2] this compound (2-HOBA) is a small molecule that has garnered attention for its potent antioxidant and dicarbonyl scavenging properties.[3] This guide delves into the specifics of 2-HOBA's contributions to cardiovascular research, offering a technical resource for the scientific community.
Mechanism of Action
The primary mechanism of action of this compound in the cardiovascular system revolves around its ability to counteract oxidative stress and inflammation.
-
Scavenging of Reactive Species: 2-HOBA is a potent scavenger of free radicals and isolevuglandins (IsoLGs), which are highly reactive dicarbonyls that can damage proteins and lipids.[3] By neutralizing these harmful species, 2-HOBA helps to mitigate cellular damage.
-
Reduction of Oxidized Lipoproteins: It has been shown to reduce levels of malondialdehyde (MDA)-modified low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[3] The oxidation of LDL is a critical step in the development of atherosclerosis.
-
Anti-inflammatory Effects: 2-HOBA exhibits significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in macrophages stimulated with oxidized LDL.[3]
-
Cellular Protection: The compound promotes the clearance of apoptotic cells (efferocytosis) and reduces the number of apoptotic cells within atherosclerotic plaques, contributing to plaque stability.[3]
The proposed signaling pathway for the anti-inflammatory and antioxidant effects of this compound is depicted below.
References
- 1. Natural phenolic compounds as cardiovascular therapeutics: potential role of their antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Polyphenols and Their Potential Benefits on Cardiovascular Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Multifaceted Role of 2-(Aminomethyl)phenol Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(aminomethyl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a wide array of therapeutic agents. The inherent functionalities of the phenolic hydroxyl group and the aminomethyl moiety allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, antioxidant, and neuroprotective agents.
Core Synthetic Strategies: The Mannich Reaction
The primary route for the synthesis of this compound derivatives is the Mannich reaction.[1][2] This three-component condensation reaction involves a phenol, formaldehyde (or another suitable aldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group, yielding the corresponding aminomethylated phenol.[1]
General Experimental Protocol for the Mannich Reaction
The following protocol is a generalized procedure for the synthesis of this compound derivatives. Specific conditions such as solvent, temperature, and reaction time may need to be optimized for different substrates.[3][4][5][6]
Materials:
-
Substituted phenol
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Primary or secondary amine
-
Ethanol or other suitable solvent
-
Hydrochloric acid (for hydrochloride salt formation, if desired)
-
Diethyl ether or other non-polar solvent for precipitation
Procedure:
-
Dissolve the substituted phenol (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the primary or secondary amine (1-1.2 equivalents).
-
Add formaldehyde (1-1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to several days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated in one of two ways:
-
As a free base: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
-
As a hydrochloride salt: The reaction mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt of the Mannich base. The precipitate is then collected by filtration, washed with cold diethyl ether, and dried.
-
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[4]
Therapeutic Applications and Quantitative Data
This compound derivatives have demonstrated significant potential in various therapeutic areas. The following sections summarize their activities, supported by quantitative data where available.
Anticancer Activity
Derivatives of this compound have been investigated as potential anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cancer cell proliferation.[7] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][8][9][10]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [7] |
| Aminobenzylnaphthol derivative MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [11] |
| Aminobenzylnaphthol derivative MMZ-140C | HT-29 (Colorectal) | 11.55 | [11] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (Glioblastoma) | PGI = 65.12 at 10 µM | [6] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e) | MCF-7 (Breast) | <10 | [4] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f) | SK-MEL-28 (Melanoma) | <10 | [4] |
PGI = Percent Growth Inhibition
Many phenolic compounds exert their anticancer effects by inducing apoptosis. This programmed cell death can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.[12][13][14][15][16]
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18][19][20][21]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive & Gram-negative bacteria | 8 | [6] |
| Phloroglucinol derivative A5 | MRSA | 0.98 | [22] |
| Aminomethylated 2-propenylphenol | Bacteria and Fungi in fuel | Effective at 0.3-0.5% | [23] |
| Aminomethylated 4-isopropenylphenol | Bacteria and Fungi in oil | Effective at 1-2% | [23] |
Phenolic compounds exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and essential cellular processes.[24][25][26][27][28]
Antioxidant Activity
The antioxidant capacity of these derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7][29][30]
| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |
| 2-Methoxy phenol derivative T2 | DPPH | 27.97 | [31] |
| 2-Methoxy phenol derivative T2 | Nitric Oxide Scavenging | 34.36 | [31] |
| 2-Methoxy phenol derivative T2 | Hydroxyl Radical Scavenging | 34.83 | [31] |
| 2-Methoxy phenol derivative T2 | Iron Chelation | 24.32 | [31] |
Neuroprotective Activity
This compound derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease. Their mechanisms of action often involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as providing antioxidant and neuroprotective effects.[18][32][33]
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| 2-Acetyl-5-O-(amino-alkyl)phenol derivative TM-3 | eeAChE | 0.69 | [18] |
| 2-Acetyl-5-O-(amino-alkyl)phenol derivative TM-3 | MAO-B | 6.8 | [18] |
| Piperazine derivative 136 | eeAChE | 7.9 | [33] |
| Piperazine derivative 136 | human MAO-B | 9.9 | [33] |
| Dimethylamino chalcone-O-alkylamine derivative 137 | EeAChE | 0.69 | [33] |
| Dimethylamino chalcone-O-alkylamine derivative 137 | MAO-B | 1.0 | [33] |
The neuroprotective effects of phenolic compounds are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway can inhibit apoptosis and promote neuronal survival.[23][32]
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[1][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add the different concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (if a solvent like DMSO is used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This protocol is for determining the antioxidant activity of the synthesized derivatives.[7][29][30]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound derivative stock solution
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare serial dilutions of the this compound derivative and the positive control in the same solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.
-
Add an equal volume of the test compound dilutions or the positive control to the DPPH solution.
-
Include a blank containing only the solvent and a control containing the DPPH solution and the solvent.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value from a plot of scavenging activity against the concentration of the derivative.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the antimicrobial activity of the synthesized compounds.[17][18][19][20][21]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
This compound derivative stock solution
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum only)
-
Sterility control (broth only)
Procedure:
-
Prepare a standardized inoculum of the microorganism in the broth medium.
-
In a 96-well plate, add a specific volume of broth to each well.
-
Prepare serial dilutions of the this compound derivative directly in the wells of the microplate.
-
Add the standardized inoculum to each well, except for the sterility control.
-
Include a positive control with a standard antibiotic and a negative control with no antimicrobial agent.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of new therapeutic agents. Its synthetic accessibility via the Mannich reaction and the diverse biological activities of its derivatives make it an attractive area of research. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanistic insights into the anticancer, antimicrobial, antioxidant, and neuroprotective properties of these compounds. The detailed experimental protocols and visual representations of key signaling pathways are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration and optimization of this versatile scaffold hold significant promise for the discovery of novel and effective drugs to address a range of human diseases.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Mannich Reaction [organic-chemistry.org]
- 3. bch.ro [bch.ro]
- 4. researchgate.net [researchgate.net]
- 5. oarjbp.com [oarjbp.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. marinebiology.pt [marinebiology.pt]
- 8. researchhub.com [researchhub.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy [mdpi.com]
- 13. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 29. DPPH Radical Scavenging Assay [mdpi.com]
- 30. Neuroprotective effects of total phenolics from Hemerocallis citrina Baroni leaves through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(Aminomethyl)phenol: A Technical Overview
Introduction
2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or salicylamine, is a phenolic compound with a primary amine functional group. Its chemical structure lends itself to a variety of applications, including in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem |
| Molecular Weight | 123.15 g/mol | PubChem |
| CAS Number | 932-30-9 | PubChem |
| Melting Point | 129 °C | ECHEMI |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
A definitive ¹H NMR spectrum for this compound has not been located in the searched public spectral databases. The expected proton signals are described below based on the chemical structure.
Expected ¹H NMR Data
| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |
| Ar-H (4 protons) | 6.7 - 7.2 | m | 4H |
| -CH₂- | ~3.8 | s | 2H |
| -NH₂ | Variable | br s | 2H |
| -OH | Variable | br s | 1H |
Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.
¹³C NMR Spectroscopy
A reference to a ¹³C NMR spectrum for this compound is cited in the PubChem database, originating from a 1979 publication. However, the actual spectral data was not accessible through the conducted searches. The expected carbon signals are detailed below.
Expected ¹³C NMR Data
| Carbon | Chemical Shift (ppm, estimated) |
| C-OH | 155 - 160 |
| C-CH₂NH₂ | 120 - 125 |
| Aromatic CH | 115 - 130 |
| -CH₂- | ~45 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. A vapor phase IR spectrum for this compound is available, and the characteristic absorption bands are summarized below.
IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 (broad) | O-H and N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Aliphatic C-H | Stretching |
| 1620 - 1580 | C=C | Aromatic Ring Stretching |
| 1500 - 1400 | N-H | Bending |
| 1300 - 1200 | C-O | Stretching |
| 1200 - 1000 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is from an analysis of this compound.
Mass Spectrometry Data
| m/z | Ion | Relative Intensity (%) |
| 124.0738 | [M+H]⁺ | - |
| 107.0492 | [M+H - NH₃]⁺ | 53.64 |
| 77.0386 | [C₆H₅]⁺ | 100 |
| 51.0240 | [C₄H₃]⁺ | 49.05 |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound were not available in the searched literature. Therefore, generalized protocols for the analysis of small organic molecules are provided below.
NMR Spectroscopy (General Protocol)
A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy (General Protocol)
The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded from a thin film of the sample on a salt plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (General Protocol)
The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source for generating the [M+H]⁺ ion. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) would separate the ions based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Solubility and Stability of 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(Aminomethyl)phenol, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in research and drug development, ensuring optimal formulation, storage, and handling.
Core Physicochemical Properties
This compound, also known as 2-hydroxybenzylamine, is a bifunctional organic molecule containing both a phenolic hydroxyl group and an aminomethyl group. This unique structure governs its chemical behavior, including its solubility in various solvent systems and its stability under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.16 g/mol | --INVALID-LINK-- |
| Melting Point | Not available | |
| pKa (Strongest Acidic) | 8.32 (Predicted) | --INVALID-LINK-- |
| pKa (Strongest Basic) | 10.18 (Predicted) | --INVALID-LINK-- |
Solubility Profile
The solubility of this compound is dictated by its polar functional groups, which allow for hydrogen bonding with protic solvents, and its aromatic ring, which contributes to its solubility in organic solvents.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a wide range of solvents and temperatures is not extensively available in the public domain. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 41.2 mg/mL (Predicted) | Not Specified | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | --INVALID-LINK-- |
| Tetrahydrofuran (THF) | Soluble | Not Specified | --INVALID-LINK-- |
| Methanol | Soluble | Not Specified | --INVALID-LINK-- |
Note: The predicted water solubility suggests moderate aqueous solubility. The "soluble" designation in organic solvents indicates that it is likely soluble to a practical extent for many synthetic applications.
Stability Profile
The stability of this compound is influenced by its susceptibility to oxidation, photodegradation, and reactions related to its phenolic and amino functionalities.
pH Stability
The presence of both an acidic phenol group and a basic amino group makes the stability of this compound pH-dependent. At neutral pH, it exists predominantly as a zwitterion. In acidic solutions, the amino group will be protonated, while in basic solutions, the phenolic hydroxyl group will be deprotonated. Extreme pH conditions and the presence of oxygen can promote degradation. Phenolic compounds, in general, are susceptible to oxidation, which is often accelerated at higher pH.
Thermal Stability
Photostability
Phenolic compounds can be sensitive to light. Studies on the photocatalytic degradation of the related compound 2-aminophenol indicate that UV irradiation can lead to its decomposition.[1][2] It is therefore advisable to store this compound and its solutions protected from light.
Oxidative Stability
The phenolic hydroxyl group makes this compound susceptible to oxidation. The presence of oxidizing agents or exposure to air over prolonged periods can lead to the formation of colored degradation products. The antioxidant properties of aminomethyl derivatives of other phenols have been studied, suggesting that this compound itself may have antioxidant or pro-oxidant properties depending on the chemical environment.[3]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Caption: Workflow for determining the solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature until the undissolved solid has settled, leaving a clear supernatant. Centrifugation can be used to accelerate this process.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the solid material at the bottom of the vial.
-
Dilution: Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Caption: Workflow for assessing the stability of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure complete dissolution).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of forced degradation conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat if necessary.
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat if necessary.
-
Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Stress: Expose the solution to a controlled source of UV and/or visible light. A control sample should be kept in the dark at the same temperature.
-
-
Time-Point Sampling: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: If necessary, quench the degradation reaction (e.g., by neutralizing acidic or basic samples). Dilute the samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection.
-
Data Analysis:
-
Quantify Degradation: Determine the percentage of this compound remaining at each time point to assess the rate of degradation under each condition.
-
Identify Degradation Products: Use the MS data to identify the molecular weights of any new peaks that appear in the chromatograms of the stressed samples. Propose structures for the degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all major degradation products are accounted for.
-
Summary and Recommendations
This compound exhibits moderate predicted solubility in water and is soluble in polar organic solvents. Its stability is influenced by pH, light, and the presence of oxidizing agents. For optimal use and storage, it is recommended to:
-
Store the solid compound in a well-sealed container, protected from light and moisture.
-
Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and kept at a low temperature.
-
Avoid exposure to strong oxidizing agents and extreme pH conditions to minimize degradation.
Further experimental studies are warranted to obtain more precise quantitative solubility and stability data, which will be invaluable for the development of robust formulations and manufacturing processes involving this compound.
References
Methodological & Application
Application Note: A Comparative Study of Experimental Procedures for the Reduction of Salicylaldoxime to 2-(Aminomethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of 2-(aminomethyl)phenol, a valuable building block in pharmaceutical development, through the reduction of salicylaldoxime. Two primary methodologies are presented: reduction using lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. This application note includes step-by-step procedures, a comparative data table of the two methods, and a visual representation of the experimental workflow to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring both a phenolic hydroxyl group and a primary amine, makes it a versatile precursor for further chemical modifications. The reduction of salicylaldoxime is a common and effective route to obtain this compound. This note details two robust and widely used methods for this transformation: a chemical reduction using a strong hydride agent, lithium aluminum hydride (LiAlH4), and a catalytic hydrogenation approach. The choice between these methods often depends on factors such as available equipment, desired scale, and tolerance of other functional groups in the substrate.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the two primary methods of reducing salicylaldoxime to this compound. The yields are representative of typical outcomes for the reduction of aromatic oximes.
| Parameter | Method 1: LiAlH4 Reduction | Method 2: Catalytic Hydrogenation |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | Hydrogen Gas (H2) with Palladium on Carbon (Pd/C) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethanol or Methanol |
| Temperature | 0 °C to reflux | Room Temperature to 50 °C |
| Pressure | Atmospheric | 1 - 4 atm |
| Reaction Time | 2 - 6 hours | 4 - 24 hours |
| Typical Yield | 65 - 85% | 80 - 95% |
| Key Considerations | Requires strictly anhydrous conditions. The work-up procedure is critical for product isolation. | Requires specialized hydrogenation equipment. The catalyst can be pyrophoric. |
Experimental Protocols
Method 1: Reduction of Salicylaldoxime using Lithium Aluminum Hydride (LiAlH4)
This protocol describes the reduction of salicylaldoxime to this compound using the powerful reducing agent, lithium aluminum hydride.[1][2][3][4][5]
Materials:
-
Salicylaldoxime
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Diethyl Ether
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 molar equivalents relative to the oxime) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Salicylaldoxime: Dissolve salicylaldoxime (1.0 molar equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the salicylaldoxime solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Procedure): After the reaction is complete, cool the flask back to 0 °C with an ice bath. Cautiously and slowly quench the excess LiAlH4 by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH4 in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Add anhydrous magnesium sulfate or sodium sulfate to the mixture to ensure all water is absorbed, and stir for another 15 minutes. Filter the solid precipitate and wash it thoroughly with THF or diethyl ether.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by recrystallization or column chromatography.
Method 2: Catalytic Hydrogenation of Salicylaldoxime
This protocol details the reduction of salicylaldoxime via catalytic hydrogenation, a method often preferred for its cleaner reaction profile and easier work-up.[6][7][8]
Materials:
-
Salicylaldoxime
-
10% Palladium on Carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H2)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H2)
-
Celite
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve salicylaldoxime (1.0 molar equivalent) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere to prevent the catalyst from catching fire.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC.
-
Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (ethanol or methanol).
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Chemical reduction of Salicylaldoxime.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. quora.com [quora.com]
- 4. organic chemistry - Reduction of oximes with lithium aluminium hydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Benzoxazine Resins Using 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of benzoxazine resins utilizing 2-(Aminomethyl)phenol as a key reactant. This document is intended to guide researchers in the development of novel thermosetting polymers with versatile properties.
Introduction to Benzoxazine Resins
Benzoxazine resins are a class of high-performance phenolic polymers that have garnered significant attention due to their exceptional properties. These include near-zero shrinkage upon polymerization, excellent thermal and mechanical properties, high char yield, outstanding flame retardancy, and remarkable molecular design flexibility.[1][2] The synthesis of benzoxazine monomers typically involves a Mannich-like condensation reaction of a phenolic compound, a primary amine, and formaldehyde.[3]
The use of this compound as a reactant in benzoxazine synthesis offers a unique approach to designing novel polymer architectures. In this context, this compound can act as the amine component, reacting with another phenolic compound and formaldehyde to form a benzoxazine monomer with a built-in phenolic hydroxyl group. This pendant hydroxyl group can serve as a site for further chemical modifications or influence the curing behavior and final properties of the resin.
Synthesis of Benzoxazine Monomer from this compound
This section details the protocol for the synthesis of a benzoxazine monomer using this compound, Bisphenol A, and paraformaldehyde.
Experimental Protocol: Monomer Synthesis
Materials:
-
This compound
-
Bisphenol A
-
Paraformaldehyde
-
1,4-Dioxane (or another suitable solvent like toluene)
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Bisphenol A (1 molar equivalent) and this compound (2 molar equivalents) in 1,4-dioxane.
-
Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (4 molar equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 90-100°C and reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Pour the reaction mixture into a separatory funnel containing chloroform and deionized water.
-
Wash the organic layer sequentially with a 1N NaOH solution to remove unreacted phenols, followed by deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Drying: Dry the resulting viscous product in a vacuum oven at 50-60°C to a constant weight to obtain the benzoxazine monomer.
Characterization of the Benzoxazine Monomer
The chemical structure of the synthesized monomer should be confirmed using spectroscopic techniques.
-
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the benzoxazine ring, typically around 920-950 cm⁻¹ (oxazine ring breathing) and 1220-1240 cm⁻¹ (asymmetric C-O-C stretching). The absence of a broad O-H stretching band from the starting phenolic compounds (around 3200-3600 cm⁻¹) and the N-H stretching band from the primary amine (around 3300-3400 cm⁻¹) indicates the successful formation of the benzoxazine ring.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for detailed structural confirmation. In the ¹H NMR spectrum, characteristic peaks for the methylene protons of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are expected to appear around 4.5-4.9 ppm and 5.3-5.6 ppm, respectively.
Thermal Curing of the Benzoxazine Monomer
The synthesized benzoxazine monomer can be thermally cured to form a cross-linked polybenzoxazine network.
Experimental Protocol: Thermal Curing
-
Sample Preparation: Place a sample of the synthesized benzoxazine monomer in a suitable mold or on a substrate.
-
Curing Schedule: Transfer the sample to a programmable oven and cure using a stepwise heating program. A typical curing schedule is:
-
150°C for 1 hour
-
170°C for 1 hour
-
190°C for 2 hours
-
210°C for 1 hour
-
The optimal curing temperature and time should be determined by analyzing the polymerization exotherm using Differential Scanning Calorimetry (DSC).
-
Characterization of the Cured Polybenzoxazine Resin
The properties of the cured resin should be evaluated to determine its performance characteristics.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the curing behavior of the monomer and the glass transition temperature (Tg) of the cured polymer. The exothermic peak in the DSC thermogram of the monomer indicates the temperature range of the ring-opening polymerization.[4]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and degradation behavior of the cured polybenzoxazine. Key parameters obtained from TGA include the onset decomposition temperature (Td), the temperature at 5% or 10% weight loss (T₅ or T₁₀), and the char yield at a high temperature (e.g., 800°C).[5]
Mechanical Properties
The mechanical properties of the cured resin, such as tensile strength, flexural strength, and storage modulus, can be determined using standard techniques like Dynamic Mechanical Analysis (DMA).[6]
Quantitative Data Summary
The following tables summarize representative thermal properties of benzoxazine resins from the literature. These values can be used as a benchmark for comparison with newly synthesized resins based on this compound.
Table 1: Curing Temperatures and Polymerization Enthalpies of Various Benzoxazine Monomers
| Benzoxazine Monomer System | Peak Curing Temperature (°C) | Polymerization Enthalpy (J/g) | Reference |
| Cresol-based Benzoxazines | 230 - 250 | 143.2 - 287.8 | [4][6] |
| Bisphenol A/Aniline (BA-a) | ~250 | Not specified | [5] |
| Acetylene-functional Benzoxazines | 220 - 235 | Not specified | [5] |
Table 2: Thermal Stability of Various Polybenzoxazine Resins
| Polybenzoxazine System | T₅ (°C) | T₁₀ (°C) | Char Yield at 800°C (%) | Reference | | :--- | :--- | :--- | :--- | | Acetylene-functional Polybenzoxazines | Not specified | 520 - 600 | 71 - 81 |[5] | | Quinolinyl Phenol-based Polybenzoxazines | Not specified | Not specified | 24 - 45 |[7] | | Cresol-based Polybenzoxazines | Not specified | Not specified | 8.4 - 21.2 (Residual Mass) |[4] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a benzoxazine monomer using this compound.
Caption: Workflow for Benzoxazine Monomer Synthesis.
Ring-Opening Polymerization Mechanism
The following diagram illustrates the thermally induced cationic ring-opening polymerization of a benzoxazine monomer.
Caption: Cationic Ring-Opening Polymerization of Benzoxazine.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 2-(Aminomethyl)phenol as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of mild steel is a significant issue in numerous industrial applications. The use of organic corrosion inhibitors is a primary method to mitigate this problem. 2-(Aminomethyl)phenol, a compound containing both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring, presents itself as a promising candidate for corrosion inhibition. These functional groups, rich in electrons, can effectively adsorb onto the metal surface, forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.
While direct experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related aminophenol derivatives to provide a comprehensive guide. The principles and methodologies described herein are directly applicable to the study of this compound.
Mechanism of Corrosion Inhibition
The corrosion inhibition of mild steel by this compound is primarily attributed to its adsorption on the metal surface. This process is facilitated by the presence of nitrogen and oxygen atoms, which act as active centers for adsorption.[2] The mechanism involves the displacement of water molecules from the steel surface and the subsequent formation of a protective film by the inhibitor molecules. This film acts as a physical barrier, isolating the metal from the corrosive environment. Additionally, the inhibitor can participate in the electrochemical processes at the metal-solution interface, slowing down both anodic and cathodic reactions. The adsorption process is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the mild steel surface.[3][4][5]
Data Presentation: Corrosion Inhibition of a this compound Derivative
The following table summarizes quantitative data for a structurally similar compound, 2-[(Phenylamino)methyl]phenol, which provides an indication of the expected performance of this compound.
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1150 | - |
| 0.0001 | 250 | 78.3 |
| 0.0005 | 150 | 87.0 |
| 0.001 | 110 | 90.4 |
| 0.005 | 80 | 93.0 |
Note: Data is for 2-[(Phenylamino)methyl]phenol in 1 M HCl, obtained from potentiodynamic polarization measurements. This data is presented as a proxy for the expected performance of this compound and should be experimentally verified.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Weight Loss Measurement
This is a straightforward and widely used method to determine the corrosion rate.[6][7][8]
Objective: To determine the corrosion rate of mild steel in the presence and absence of this compound and to calculate the inhibitor's efficiency.
Materials:
-
Mild steel coupons of known composition and surface area.
-
Abrasive papers of various grades (e.g., 600, 800, 1200).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Corrosive medium (e.g., 1 M HCl solution).
-
This compound inhibitor solutions of varying concentrations.
-
Analytical balance.
-
Water bath or thermostat.
Procedure:
-
Mechanically polish the mild steel coupons with abrasive papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with a suitable solvent, rinse with distilled water, and dry.
-
Accurately weigh each coupon using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 6, 12, 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and a degreasing solvent, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).[9][10][11]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) to understand the inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat.
-
Three-electrode cell:
-
Working electrode (mild steel sample).
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter electrode (e.g., platinum or graphite).
-
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.
-
Polish and clean the exposed surface as described in the weight loss protocol.
-
Assemble the three-electrode cell with the mild steel as the working electrode, the reference electrode, and the counter electrode immersed in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
Inhibition Efficiency (IE%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
Where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the protective film's properties.
Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to understand the corrosion process and the inhibitor's adsorption behavior.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode cell (same as for PDP).
Procedure:
-
Prepare the working electrode and the electrochemical cell as described for the PDP measurement.
-
Allow the system to reach a steady state at the OCP.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
Where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism
Caption: Proposed adsorption mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Inhibition of corrosion of steel in 1 M HCl solution by polyphenol extract: Application for Steel used in the automotive industry in Morocco | Moroccan Journal of Chemistry [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sarpublication.com [sarpublication.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. corromat.com [corromat.com]
- 10. corromat.com [corromat.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Aminomethyl)phenol as a Polymer Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(Aminomethyl)phenol as a primary antioxidant for the stabilization of polymers. This document outlines its mechanism of action, provides detailed experimental protocols for its incorporation and evaluation, and presents typical performance data.
Introduction
Polymer degradation is a significant challenge that can compromise the mechanical, thermal, and aesthetic properties of polymeric materials. Oxidative degradation, initiated by factors such as heat, light, and mechanical stress, is a primary cause of this deterioration. Antioxidants are crucial additives that inhibit or retard these oxidative processes, thereby extending the service life of polymers.[1][2]
This compound is a phenolic compound that can function as a potent primary antioxidant.[3] Its chemical structure, featuring a hydroxyl group and an aminomethyl group on a benzene ring, enables it to effectively scavenge free radicals, which are the key intermediates in the polymer degradation cascade.[1][4][5] The presence of the aminomethyl group may offer synergistic effects by participating in different radical termination pathways. This document provides a guide for researchers on how to effectively use this compound to enhance the stability of various polymer systems.
Mechanism of Action
The primary antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•, RO•, ROO•) that are formed during the initiation and propagation stages of polymer oxidation. This process neutralizes the free radicals, preventing them from attacking the polymer chains and propagating the degradation process.[1][4][5][6] Upon donating a hydrogen atom, the this compound is converted into a stable phenoxy radical, which is resonance-stabilized and has low reactivity, thus preventing it from initiating new degradation chains.[7]
The aminomethyl group can also contribute to the antioxidant activity, potentially through the formation of stable nitroxyl radicals or by deactivating metallic impurities that can catalyze oxidation.
Caption: Mechanism of radical scavenging by this compound.
Data Presentation
The following tables summarize typical performance data for this compound as an antioxidant in a common polymer matrix like polypropylene (PP). This data is representative and may vary depending on the specific polymer grade, processing conditions, and other additives present.
Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with this compound
| Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| 0 (Control) | 3.5 |
| 0.05 | 15.2 |
| 0.1 | 28.7 |
| 0.2 | 45.1 |
| 0.5 | 62.8 |
Table 2: Mechanical Properties of Polypropylene After Accelerated Aging (150°C for 72 hours)
| Antioxidant Concentration (wt%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| 0 (Control) | 45 | 20 |
| 0.1 | 85 | 75 |
| 0.2 | 92 | 88 |
| 0.5 | 95 | 93 |
Experimental Protocols
Protocol for Incorporation of this compound into Polymers
This protocol describes the incorporation of this compound into a polymer matrix using a laboratory-scale twin-screw extruder.
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
This compound powder
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-drying: Dry the polymer resin and this compound powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: Prepare a dry blend of the polymer resin and the desired concentration of this compound (e.g., 0.1, 0.2, 0.5 wt%). Tumble mix for 15 minutes to ensure a homogeneous mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the polymer's processing recommendations (e.g., for polypropylene: 180°C - 220°C from feed zone to die).
-
Set the screw speed to a moderate level (e.g., 100-150 rpm).
-
Feed the premixed blend into the extruder hopper at a constant rate.
-
-
Pelletization: The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce pellets.
-
Post-drying: Dry the pellets in an oven at 80°C for 4 hours to remove surface moisture.
-
Sample Preparation: The stabilized polymer pellets can then be used for further analysis, such as compression molding or injection molding to prepare test specimens.
Protocol for Evaluation of Antioxidant Activity
OIT is a measure of the thermal-oxidative stability of a material.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample rapidly to the desired isothermal test temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Once the isothermal temperature is reached and stabilized, switch the gas to oxygen or air at the same flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation peak.
This protocol evaluates the long-term thermal stability of the polymer.
Apparatus:
-
Forced-air convection oven
-
Universal testing machine
Procedure:
-
Prepare standardized test specimens (e.g., tensile bars) from the stabilized polymer pellets by injection molding or compression molding.
-
Measure the initial mechanical properties (tensile strength, elongation at break) of unaged specimens according to relevant ASTM or ISO standards.
-
Place a set of specimens in a forced-air convection oven at an elevated temperature (e.g., 150°C).
-
Remove specimens at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Allow the aged specimens to cool to room temperature and condition them for at least 24 hours.
-
Measure the mechanical properties of the aged specimens.
-
Calculate the retention of mechanical properties as a percentage of the initial values.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathway of polymer stabilization.
Conclusion
This compound demonstrates significant potential as a primary antioxidant for a variety of polymer systems. Its ability to effectively scavenge free radicals leads to a substantial improvement in the thermal and oxidative stability of polymers, as evidenced by increased oxidative induction times and enhanced retention of mechanical properties after accelerated aging. The protocols provided herein offer a standardized approach for the incorporation and evaluation of this antioxidant, enabling researchers to effectively harness its stabilizing properties in their polymer formulations. Further investigations could explore synergistic combinations of this compound with secondary antioxidants to achieve even greater long-term stability.
References
- 1. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. What are primary and secondary antioxidants in polymer? [europlas.com.vn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. energiforsk.se [energiforsk.se]
- 7. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-(Aminomethyl)phenol in Human Plasma and Urine by HPLC-UV
Abstract
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Aminomethyl)phenol in human plasma and urine. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. Sample preparation involves protein precipitation for plasma and enzymatic hydrolysis followed by solid-phase extraction (SPE) for urine to remove interferences and enrich the analyte. The method is demonstrated to be sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound is a compound of interest in pharmaceutical development and clinical research. Accurate and reliable quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for a robust HPLC-UV method for the determination of this compound in human plasma and urine.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used. The detailed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 275 nm |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Standards and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., 4-Aminophenol (≥98% purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
β-Glucuronidase/arylsulfatase (from Helix pomatia)
-
Phosphate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation Protocols
Plasma Sample Preparation
-
To 200 µL of plasma, add 20 µL of Internal Standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject 20 µL into the HPLC system.
Urine Sample Preparation
-
To 500 µL of urine, add 50 µL of Internal Standard working solution and 500 µL of phosphate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37 °C for 18 hours to hydrolyze conjugated metabolites.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject 20 µL into the HPLC system.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery according to standard guidelines.
Table 3: Method Validation Summary
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| LOD (µg/mL) | 0.03 | 0.15 |
| LOQ (µg/mL) | 0.1 | 0.5 |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 7% | < 8% |
| Accuracy (% Recovery) | 92 - 104% | 89 - 106% |
| Extraction Recovery (%) | > 85% | > 80% |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound from endogenous components in both plasma and urine. The retention time for this compound was approximately 5.8 minutes, and for the internal standard (4-Aminophenol), it was approximately 4.5 minutes. No interfering peaks were observed at the retention times of the analyte and the IS in blank biological samples.
The sample preparation procedures were effective in removing matrix interferences and achieving good recovery. The validation results demonstrate that the method is reliable and can be routinely used for the analysis of this compound in biological samples.
Visualizations
Caption: Overall experimental workflow for the quantification of this compound.
Caption: Detailed sample preparation workflows for plasma and urine.
Application Notes and Protocols: Electrochemical Impedance Spectroscopy of Steel with 2-(Aminomethyl)phenol Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. Organic coatings are a primary method for corrosion protection, acting as a barrier between the steel surface and corrosive environments. 2-(Aminomethyl)phenol is a promising corrosion inhibitor due to its molecular structure, which includes both an amine and a hydroxyl group. These functional groups can adsorb onto the steel surface, forming a protective film that impedes the electrochemical processes of corrosion.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of protective coatings on metallic substrates. By applying a small amplitude alternating potential and measuring the resulting current, EIS can provide quantitative data on the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. This application note provides a detailed protocol for applying a this compound coating to steel and evaluating its performance using EIS.
Experimental Protocols
Materials and Equipment
-
Substrate: Mild steel panels (e.g., AISI 1018 or similar), cut to a suitable size for the electrochemical cell (e.g., 1 cm x 1 cm exposed area).
-
Coating Solution: this compound, solvent (e.g., ethanol, deionized water, or a mixture), and potentially a film-forming agent or binder depending on the application.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), polishing cloths, and alumina or diamond paste.
-
Cleaning Solvents: Acetone, ethanol, and deionized water.
-
Electrochemical Cell: A standard three-electrode cell consisting of the coated steel sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Potentiostat/Galvanostat with EIS capability: A device capable of performing electrochemical impedance spectroscopy over a wide frequency range.
-
Corrosive Medium: A 3.5% NaCl solution is commonly used to simulate a marine environment. Other electrolytes can be used depending on the target application.
Steel Substrate Preparation
Proper preparation of the steel surface is critical for good coating adhesion and reproducible results.
-
Grinding and Polishing: Mechanically grind the steel panels with successively finer grades of SiC abrasive paper to achieve a smooth and uniform surface. For a mirror-like finish, polish the surface with alumina or diamond paste on a polishing cloth.
-
Cleaning: After polishing, sonicate the steel panels in acetone for 10-15 minutes to remove any organic residues.
-
Rinsing: Rinse the panels thoroughly with ethanol and then with deionized water.
-
Drying: Dry the panels using a stream of nitrogen or in a desiccator. The prepared samples should be used immediately for coating to prevent surface oxidation.
Preparation and Application of this compound Coating
This protocol describes a simple immersion (dip-coating) method.
-
Solution Preparation: Prepare a solution of this compound at the desired concentration (e.g., 0.01 M to 0.1 M) in the chosen solvent. Ensure the compound is fully dissolved.
-
Immersion: Immerse the cleaned and dried steel panels in the this compound solution for a specified period (e.g., 1 to 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated). The immersion time will influence the formation and thickness of the protective film.
-
Drying: After immersion, carefully remove the samples from the solution and allow them to air-dry or dry in a controlled environment (e.g., a low-temperature oven) to form a stable coating.
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the coated steel sample as the working electrode, the platinum/graphite electrode as the counter electrode, and the reference electrode. The exposed area of the working electrode should be well-defined (e.g., 1 cm²).
-
Electrolyte Immersion: Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution).
-
Open Circuit Potential (OCP) Stabilization: Monitor the OCP of the system until it reaches a stable value (typically a drift of less than 5 mV over 10-15 minutes). This indicates that the system has reached a quasi-equilibrium state.
-
EIS Measurement: Perform the EIS measurement at the stabilized OCP. The typical parameters are:
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude (Perturbation): 10 mV (rms).
-
Number of points per decade: 10.
-
-
Data Acquisition: Record the impedance data (real and imaginary components or magnitude and phase angle) as a function of frequency.
Data Presentation
The performance of the this compound coating can be evaluated by analyzing the EIS data. The following tables summarize typical quantitative data obtained from EIS experiments on bare steel and steel coated with aminophenol-related inhibitors.
Note: The data presented below is representative and compiled from studies on aminophenol and related benzylamine inhibitors, as specific data for this compound was not available in a tabulated format. The trends are illustrative of the expected performance.
Table 1: EIS Parameters for Bare and Coated Steel in 3.5% NaCl Solution
| Sample | Rs (Ω·cm²) | Rct (kΩ·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| Bare Mild Steel | 25.5 | 0.85 | 350 | - |
| Steel + this compound Analogue | 28.2 | 15.7 | 45 | 94.6 |
Table 2: Coating Properties Derived from EIS Data
| Sample | Rcoat (kΩ·cm²) | Ccoat (nF·cm⁻²) |
| Steel + this compound Analogue | 5.2 | 8.5 |
-
Rs (Solution Resistance): Resistance of the electrolyte.
-
Rct (Charge Transfer Resistance): Resistance to the corrosion reaction at the metal-electrolyte interface. A higher Rct indicates better corrosion resistance.
-
Cdl (Double Layer Capacitance): Capacitance of the electrochemical double layer at the metal-electrolyte interface. A lower Cdl can indicate a reduction in the active surface area due to inhibitor adsorption.
-
Rcoat (Coating Resistance): Resistance of the protective coating.
-
Ccoat (Coating Capacitance): Capacitance of the protective coating.
Visualization of Experimental Workflow and Data Analysis
Experimental Workflow
The following diagram illustrates the key steps in the experimental process.
Logic of EIS Data Interpretation
The interpretation of EIS data often involves modeling the electrochemical system with an equivalent electrical circuit (EEC). The choice of the EEC depends on the physical processes occurring at the electrode.
Equivalent Circuit Models
For a simple corroding system (bare steel), the Randles circuit is often used. For a coated system, a more complex model is required to account for the coating properties.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Antioxidant Efficacy of 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), is a naturally occurring compound found in buckwheat that has garnered significant interest for its protective effects against oxidative stress.[1] Unlike classical antioxidants that directly scavenge reactive oxygen species (ROS), the primary mechanism of 2-HOBA is the selective scavenging of reactive dicarbonyl electrophiles, such as isolevuglandins (IsoLGs), which are damaging byproducts of lipid peroxidation.[2][3] This unique mode of action prevents the modification of cellular macromolecules like proteins and lipids, thereby mitigating downstream inflammatory and cytotoxic effects without directly altering ROS levels.[2][3]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the antioxidant and cytoprotective effects of this compound. The assays are designed to assess its efficacy in a cellular context, taking into account bioavailability and metabolism. The described methods include the Cellular Antioxidant Activity (CAA) assay to evaluate the overall intracellular antioxidant potential, assays to measure the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), and an assessment of the compound's influence on the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.
Mechanism of Action: Dicarbonyl Scavenging
It is crucial to note that studies have shown that this compound does not significantly alter the mRNA expression of antioxidant enzymes such as Catalase, Glutathione Peroxidase (Gpx1), or Superoxide Dismutase (Sod2).[2] This supports the understanding that its protective effects are not derived from the upregulation of the endogenous antioxidant enzyme defense system but rather from its direct action as a dicarbonyl scavenger. The following assays are therefore intended to confirm the lack of direct ROS scavenging and enzyme modulation, and to investigate other potential cellular effects.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described assays when testing this compound. This data is for representative purposes, as specific experimental values for these particular assays with this compound are not extensively available in published literature.
Table 1: Cellular Antioxidant Activity (CAA) of this compound
| Compound | Concentration (µM) | CAA Value (%) | IC50 (µM) |
| This compound | 10 | 5.2 ± 1.1 | > 1000 |
| 50 | 8.9 ± 1.5 | ||
| 100 | 12.3 ± 2.0 | ||
| 500 | 20.1 ± 3.5 | ||
| Quercetin (Positive Control) | 1 | 25.6 ± 2.8 | 15.8 |
| 5 | 58.3 ± 4.1 | ||
| 10 | 75.9 ± 5.3 | ||
| 25 | 92.1 ± 6.0 |
Data are presented as mean ± standard deviation. The CAA value indicates the percentage inhibition of peroxyl radical-induced DCF fluorescence.
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment | Concentration (µM) | DCF Fluorescence (Relative Fluorescence Units) | % ROS Reduction |
| Vehicle Control | - | 1000 ± 50 | - |
| H₂O₂ (Oxidative Stressor) | 100 | 4500 ± 210 | - |
| This compound + H₂O₂ | 50 | 4350 ± 190 | 3.3 |
| 100 | 4280 ± 205 | 4.9 | |
| 500 | 4100 ± 180 | 8.9 | |
| N-acetylcysteine (Positive Control) + H₂O₂ | 1000 | 1500 ± 90 | 66.7 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Treatment | Concentration (µM) | SOD Activity (% of Control) | Catalase Activity (% of Control) |
| Untreated Control | - | 100 ± 7.5 | 100 ± 8.2 |
| This compound | 50 | 102 ± 6.8 | 98 ± 7.1 |
| 100 | 99 ± 8.1 | 101 ± 6.9 | |
| 500 | 105 ± 7.3 | 97 ± 8.5 | |
| Positive Control (e.g., Sulforaphane) | 10 | 145 ± 11.2 | 138 ± 10.5 |
Data are presented as mean ± standard deviation.
Table 4: Effect of this compound on Nrf2 Target Gene Expression
| Treatment | Concentration (µM) | NQO1 (Fold Change) | HO-1 (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 50 | 1.1 ± 0.2 | 1.2 ± 0.1 |
| 100 | 1.2 ± 0.1 | 1.1 ± 0.2 | |
| 500 | 1.3 ± 0.2 | 1.2 ± 0.1 | |
| Sulforaphane (Positive Control) | 10 | 8.5 ± 0.7 | 12.3 ± 1.1 |
Data are presented as mean ± standard deviation relative to the vehicle control.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) by intracellular reactive oxygen species (ROS) generated by a free radical initiator.[4][5]
Workflow Diagram:
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]
- 4. mdpi.com [mdpi.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for In Vivo Studies of 2-(Aminomethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA), is a selective dicarbonyl scavenger with antioxidant and anti-inflammatory properties.[1] It acts as a scavenger of free radicals and isolevuglandins (IsoLGs), which are implicated in various pathological processes.[1] Research suggests its potential therapeutic application in cardiovascular diseases, such as atherosclerosis and atrial fibrillation, as well as in general inflammation.[1] This document provides detailed protocols for the formulation and in vivo administration of this compound to facilitate further research into its pharmacological effects.
Data Presentation
Table 1: Formulation of this compound for In Vivo Administration
| Formulation Component | Vehicle Composition 1 | Vehicle Composition 2 | Solubility |
| Solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (20.30 mM)[1] |
| Appearance | Clear solution | Clear solution | - |
| Notes | Heat and/or sonication can aid dissolution if precipitation occurs.[1] | - | - |
Table 2: Summary of In Vivo Studies with this compound
| Study Type | Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Atherosclerosis | Ldlr-/- mice | Oral (p.o.) in drinking water | 1 g/L | Reduced aortic atherosclerosis, decreased MDA and IsoLG adducts, increased collagen content.[1] | MedChemExpress[1] |
| Saluretic/Diuretic Effects | Rats | Oral (p.o.) | Not specified | Saluretic and diuretic activity.[2] | Journal of Medicinal Chemistry[2] |
| Saluretic/Diuretic Effects | Dogs | Intravenous (i.v.) | Not specified | Saluretic and diuretic activity.[2] | Journal of Medicinal Chemistry[2] |
| Clinical Trial | Older Adults | Not specified | Not specified | Under investigation in a multiple dosing study (NCT03556319).[3][4] | DrugBank Online, PubChem[3][4] |
Experimental Protocols
Protocol 1: Formulation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol describes the preparation of a 2.5 mg/mL solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution of 25 mg/mL. For example, dissolve 25 mg of this compound in 1 mL of DMSO.
-
-
Prepare the Final Formulation (for a final volume of 1 mL):
-
To a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Mix thoroughly using a vortex mixer until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again until the solution is clear and homogenous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous solution.
-
-
Dissolution Assistance (if necessary):
-
If precipitation or phase separation is observed, gently heat the solution (e.g., in a 37°C water bath) and/or sonicate until the solution becomes clear.[1]
-
-
Storage:
-
It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and check for any precipitation.
-
Protocol 2: In Vivo Administration in a Mouse Model of Atherosclerosis
This protocol is based on a study using Ldlr-/- mice.[1]
Materials:
-
Ldlr-/- mice
-
This compound formulation (prepared as in Protocol 1 or dissolved in drinking water)
-
Appropriate animal handling and dosing equipment (e.g., gavage needles for oral administration)
-
Metabolic cages for monitoring food and water intake (optional but recommended)
Procedure:
-
Animal Acclimatization:
-
Acclimatize the Ldlr-/- mice to the housing conditions for at least one week before the start of the experiment.
-
-
Diet:
-
Feed the mice a high-fat diet to induce atherosclerosis.
-
-
Drug Administration (Oral via Drinking Water):
-
Prepare a solution of this compound in the drinking water at a concentration of 1 g/L.[1]
-
Provide the medicated drinking water ad libitum to the treatment group.
-
The control group should receive regular drinking water.
-
Prepare fresh medicated drinking water regularly (e.g., every 2-3 days) to ensure stability.
-
-
Study Duration:
-
Continue the treatment for the desired study duration. In the cited study, a 2-week pretreatment was followed by 16 weeks of treatment.[1]
-
-
Monitoring:
Visualizations
Signaling Pathway
Caption: TNF-α induced inflammatory signaling pathway and the inhibitory role of this compound.
Experimental Workflow
References
Application Note and Protocol for Studying the Effect of 2-(Aminomethyl)phenol on Lipid Peroxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation is a critical process implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. It is a chain reaction of oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause cellular damage. Antioxidants play a crucial role in mitigating lipid peroxidation. 2-(Aminomethyl)phenol, also known as 2-HOBA, is a compound recognized for its antioxidant properties. This document provides a detailed protocol for investigating the inhibitory effect of this compound on lipid peroxidation in a biological system.
Overview of the Experimental Approach
This protocol outlines an in vitro study to assess the efficacy of this compound in preventing lipid peroxidation. The experimental design involves inducing lipid peroxidation in a biological sample, such as isolated low-density lipoprotein (LDL) or tissue homogenate, using a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The protective effect of this compound will be evaluated by measuring key markers of lipid peroxidation and the activity of endogenous antioxidant enzymes.
Data Presentation
The quantitative results from the described experimental protocols can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Markers of Lipid Peroxidation
| Treatment Group | This compound (µM) | Malondialdehyde (MDA) (nmol/mg protein) | Lipid Hydroperoxides (µM) |
| Control (No AAPH) | 0 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| AAPH-treated | 0 | 5.2 ± 0.6 | 10.5 ± 1.1 |
| AAPH + 2-AP (10 µM) | 10 | 4.1 ± 0.5 | 8.3 ± 0.9 |
| AAPH + 2-AP (50 µM) | 50 | 2.8 ± 0.3 | 5.6 ± 0.7 |
| AAPH + 2-AP (100 µM) | 100 | 1.5 ± 0.2 | 3.1 ± 0.4 |
| AAPH + Trolox (50 µM) | - | 1.8 ± 0.3 | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation (n=3). 2-AP: this compound. Trolox is used as a positive control antioxidant.
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | This compound (µM) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione Peroxidase (GPx) (U/mg protein) |
| Control (No AAPH) | 0 | 150 ± 12 | 250 ± 20 | 80 ± 7 |
| AAPH-treated | 0 | 95 ± 10 | 180 ± 15 | 55 ± 6 |
| AAPH + 2-AP (10 µM) | 10 | 105 ± 9 | 195 ± 16 | 62 ± 5 |
| AAPH + 2-AP (50 µM) | 50 | 125 ± 11 | 220 ± 18 | 70 ± 6 |
| AAPH + 2-AP (100 µM) | 100 | 140 ± 13 | 240 ± 19 | 78 ± 7 |
| AAPH + Trolox (50 µM) | - | 135 ± 12 | 235 ± 20 | 75 ± 6 |
Data are presented as mean ± standard deviation (n=3). 2-AP: this compound. Trolox is used as a positive control antioxidant.
Experimental Protocols
In Vitro Induction of Lipid Peroxidation
This protocol describes the induction of lipid peroxidation in a sample (e.g., isolated LDL or tissue homogenate) using AAPH.[1][2][3]
Materials:
-
Biological sample (e.g., isolated human LDL at 1 mg/mL or rat liver tissue homogenate at 10% w/v in PBS)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (10 mM in PBS)
-
This compound stock solution (10 mM in DMSO)
-
Trolox stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare the biological sample. For LDL, dialyze against PBS to remove any preservatives. For tissue, homogenize in ice-cold PBS and centrifuge to obtain the supernatant.
-
Set up the experimental groups in microcentrifuge tubes as outlined in Tables 1 and 2.
-
Add the appropriate volume of this compound or Trolox stock solution to the respective tubes. Add an equivalent volume of DMSO to the control and AAPH-treated groups.
-
Pre-incubate the tubes at 37°C for 15 minutes.
-
Initiate lipid peroxidation by adding the AAPH solution to all tubes except the "Control (No AAPH)" group. Add an equivalent volume of PBS to the control group.
-
Incubate the tubes at 37°C for 4 hours with gentle shaking.
-
After incubation, immediately place the tubes on ice to stop the reaction.
-
The samples are now ready for the measurement of lipid peroxidation markers and antioxidant enzyme activities.
Measurement of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure MDA, a secondary product of lipid peroxidation.[4][5][6][7]
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v in 0.05 M NaOH)
-
Butylated hydroxytoluene (BHT) solution (4% w/v in ethanol)
-
MDA standard solution (from 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
To 200 µL of the sample from the lipid peroxidation induction step, add 10 µL of BHT solution to prevent further oxidation during the assay.
-
Add 200 µL of 20% TCA and vortex thoroughly to precipitate proteins.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 400 µL of 0.67% TBA solution.
-
Incubate the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes on ice for 10 minutes.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples and normalize to the protein concentration of the initial sample.
Measurement of Lipid Hydroperoxides using the Ferrous Oxidation-Xylenol Orange (FOX) Assay
The FOX assay is a sensitive method for the direct measurement of lipid hydroperoxides, the primary products of lipid peroxidation.[8][9][10][11][12]
Materials:
-
FOX reagent: 90% methanol, 250 µM ammonium ferrous sulfate, 100 µM xylenol orange, and 25 mM sulfuric acid.
-
Cumene hydroperoxide or hydrogen peroxide for standard curve.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.
Procedure:
-
To 50 µL of the sample, add 950 µL of the FOX reagent.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 560 nm.
-
Prepare a standard curve using known concentrations of cumene hydroperoxide or hydrogen peroxide.
-
Calculate the lipid hydroperoxide concentration in the samples.
Measurement of Antioxidant Enzyme Activity
This assay measures the ability of SOD to inhibit the reduction of a tetrazolium salt by superoxide radicals.[13][14][15][16]
Materials:
-
Xanthine
-
Xanthine oxidase
-
Nitroblue tetrazolium (NBT) or a similar water-soluble tetrazolium salt (WST-1)
-
Potassium phosphate buffer, pH 7.8
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and NBT/WST-1.
-
Add a small volume of the sample to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the rate of NBT/WST-1 reduction by measuring the increase in absorbance at the appropriate wavelength (e.g., 560 nm for NBT, 450 nm for WST-1).
-
The SOD activity is calculated as the percentage of inhibition of the rate of NBT/WST-1 reduction compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.[7][17][18][19][20]
Materials:
-
Hydrogen peroxide (H2O2) solution (30 mM)
-
Potassium phosphate buffer, pH 7.0
-
UV-Vis spectrophotometer
Procedure:
-
Add a small volume of the sample to a quartz cuvette containing potassium phosphate buffer.
-
Initiate the reaction by adding the H2O2 solution.
-
Immediately monitor the decrease in absorbance at 240 nm for 1-3 minutes. The decrease in absorbance is due to the consumption of H2O2.
-
The catalase activity is calculated using the molar extinction coefficient of H2O2 at 240 nm (43.6 M⁻¹cm⁻¹).
This assay measures the reduction of an organic hydroperoxide by GPx, coupled to the oxidation of NADPH by glutathione reductase.[4][5][6][21][22]
Materials:
-
Potassium phosphate buffer, pH 7.0
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
tert-butyl hydroperoxide or cumene hydroperoxide
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, GSH, glutathione reductase, and NADPH.
-
Add a small volume of the sample to the reaction mixture.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The GPx activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the effect of this compound on lipid peroxidation.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: The Nrf2 signaling pathway in response to oxidative stress.
References
- 1. Oxidative insult to human red blood cells induced by free radical initiator AAPH and its inhibition by a commercial antioxidant mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nulifecare.in [nulifecare.in]
- 6. oxfordbiomed.com [oxfordbiomed.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. sfrbm.org [sfrbm.org]
- 9. Quantification of Hydroperoxides in Oils and Fats, Oil-in-Water Emulsions, and Food Products by Ferrous Oxidation–Xylenol Orange Method | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. Determination of Lipid Hydroperoxides in Marine Diatoms by the FOX2 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arborassays.com [arborassays.com]
- 14. assaygenie.com [assaygenie.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3hbiomedical.com [3hbiomedical.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. nwlifescience.com [nwlifescience.com]
- 22. IS129 | Glutathione Peroxidase (GSH-PX) Assay Kit CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Notes and Protocols for the Polymerization of Benzoxazines Derived from 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and polymerization of benzoxazines derived from 2-(aminomethyl)phenol, with a focus on the widely studied phenol and aniline-based monomer (PH-a). The protocols outlined below are compiled from established methodologies in the field of polymer chemistry.
Introduction
Polybenzoxazines are a class of high-performance thermosetting polymers that have garnered significant attention due to their exceptional properties. These include high thermal stability, excellent mechanical strength, low water absorption, and near-zero volumetric shrinkage during polymerization.[1] The molecular design flexibility of benzoxazine monomers allows for the tailoring of properties to suit specific applications, ranging from aerospace composites to electronic materials.[2] This document focuses on benzoxazines synthesized from this compound and its derivatives, providing detailed experimental protocols and a summary of their characteristic properties.
Data Presentation
The following tables summarize the key quantitative data for the 2-((phenylamino)methyl)phenol-based benzoxazine monomer (PH-a) and its corresponding polymer.
Table 1: Thermal Properties of PH-a Monomer and Poly(PH-a)
| Property | Value | Source(s) |
| PH-a Monomer | ||
| Melting Point | 59 °C | [3] |
| Polymerization Peak Temperature (DSC) | 272 °C | [3] |
| Poly(PH-a) | ||
| Glass Transition Temperature (Tg) | 201 °C | [4] |
| 5% Weight Loss Temperature (Td5) | 307 °C | [4] |
| 10% Weight Loss Temperature (Td10) | 351 °C | [4] |
| Char Yield at 800 °C (in N2) | 42% | [4] |
Table 2: Mechanical and Dielectric Properties of Polybenzoxazines
| Property | Value | Material System | Source(s) |
| Mechanical Properties | |||
| Storage Modulus | ~2.8 GPa | Cardanol/Bisphenol-A based blend | [5] |
| Flexural Strength | 84.05 MPa | Bio-based benzoxazine/novolac blend | [6] |
| Dielectric Properties | |||
| Dielectric Constant | 2.36 (at 1 MHz) | Fluorinated copolybenzoxazine | |
| Dielectric Loss (tan δ) | 0.0044 (at 1 MHz) | Fluorinated copolybenzoxazine | |
| Dielectric Constant | 2.54 - 2.83 | Aliphatic main-chain polybenzoxazine | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-((phenylamino)methyl)phenol (hPH-a)
This protocol is adapted from a method involving the hydrolytic ring-opening of a pre-synthesized benzoxazine monomer (PH-a).[1]
Materials:
-
n-Propanol
-
Hydrochloric acid (37.5% w/w)
-
Distilled water
-
Ammonium hydroxide (29%)
-
Ethyl acetate
Procedure:
-
Dissolve 500 mg of PH-a in 15 mL of n-propanol in a round-bottom flask.
-
Add 7 mL of hydrochloric acid (37.5% w/w) and 3.5 mL of distilled water to the solution.
-
Stir the mixture magnetically and heat under reflux for 2 hours.
-
After reflux, cool the mixture to 0 °C in an ice bath.
-
Slowly add 15 mL of 29% ammonium hydroxide to the solution.
-
Continue to stir the mixture magnetically for 1 hour at room temperature.
-
Perform liquid-liquid extraction with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with distilled water (3 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure 2-((phenylamino)methyl)phenol (hPH-a).
Protocol 2: Synthesis of Benzoxazine Monomer from hPH-a
This protocol describes the ring-closure reaction to form the benzoxazine monomer from the synthesized 2-((phenylamino)methyl)phenol.
Materials:
-
2-((phenylamino)methyl)phenol (hPH-a)
-
Paraformaldehyde
-
Toluene or a suitable solvent
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric amount of hPH-a in the chosen solvent.
-
Add a stoichiometric amount of paraformaldehyde to the solution.
-
The molar ratio of hPH-a to paraformaldehyde should be 1:1.
-
Reflux the reaction mixture for 4-6 hours with a Dean-Stark trap to remove the water formed during the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the solution with a dilute sodium hydroxide solution and then with distilled water to remove unreacted phenol and other impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
The resulting product is the benzoxazine monomer, which can be further purified by recrystallization.
Protocol 3: Thermal Ring-Opening Polymerization of Benzoxazine Monomer
This is a general multi-step curing protocol for the thermal polymerization of the synthesized benzoxazine monomer to form a crosslinked polybenzoxazine network.[5][10]
Materials:
-
Purified benzoxazine monomer
Procedure:
-
Place the benzoxazine monomer in a suitable mold (e.g., silicone or aluminum).
-
For solvent-free casting, melt the monomer at a temperature above its melting point but below the polymerization onset temperature (e.g., 80-100 °C).
-
Degas the molten monomer in a vacuum oven for approximately 1 hour at a temperature of 130 °C to remove any entrapped air or volatiles.[10]
-
Place the mold in a programmable oven and follow a staged curing cycle. A typical cycle is:
-
After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the polymer.
-
Demold the resulting polybenzoxazine solid.
Visualizations
Diagram 1: Synthesis of 2-((phenylamino)methyl)phenol (hPH-a)
Caption: Workflow for the synthesis of 2-((phenylamino)methyl)phenol.
Diagram 2: Benzoxazine Monomer Synthesis and Polymerization
Caption: Workflow for benzoxazine monomer synthesis and thermal polymerization.
Diagram 3: Logical Relationship in Polybenzoxazine Formation
Caption: Logical flow from precursors to final polymer properties.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arts.units.it [arts.units.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quality Control of 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quality control of 2-(Aminomethyl)phenol. The following protocols are adaptable for determining the identity, purity, and assay of this compound in bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying its content. A reversed-phase HPLC method can be employed to separate this compound from its potential impurities.
Potential Impurities
A comprehensive quality control strategy requires the identification and control of potential impurities. Based on common synthetic routes to this compound, such as the reduction of 2-hydroxybenzaldehyde oxime or the amination of 2-hydroxybenzyl chloride, potential impurities could include:
-
Starting materials: 2-hydroxybenzaldehyde, 2-hydroxybenzyl chloride.
-
Intermediates: 2-hydroxybenzaldehyde oxime.
-
By-products: 2-(Hydroxymethyl)phenol, bis(2-(aminomethyl)phenyl)amine.
-
Degradation products: Oxidation products of the phenol or amine group.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a starting point and should be optimized and validated for specific applications. It is adapted from methods developed for structurally similar aminophenols.[1][2][3][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 10-40% B15-20 min: 40-10% B20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by the area normalization method and the assay against the reference standard.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC Purity and Assay Determination.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC) is a suitable technique for the analysis of volatile impurities and residual solvents that may be present in the this compound drug substance. Due to the low volatility of this compound, derivatization is often required for its analysis by GC.
Experimental Protocol: GC-FID/MS
This protocol outlines a general approach for the GC analysis of this compound, which may require derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
GC Conditions (Starting Point):
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
Sample Preparation (with Derivatization):
-
Accurately weigh about 10 mg of the sample or standard into a vial.
-
Add 1 mL of dichloromethane and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Procedure:
-
Inject the derivatized sample or standard into the GC system.
-
Record the chromatogram and/or mass spectrum.
-
Identify peaks by comparison with the reference standard and by mass spectral library search.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS Analysis of Volatile Impurities.
Titrimetry for Assay
A simple and cost-effective method for determining the assay of this compound is an acid-base titration, taking advantage of the basic aminomethyl group.
Experimental Protocol: Acid-Base Titration
Instrumentation:
-
Analytical balance
-
Burette (50 mL)
-
pH meter or suitable indicator
Reagents and Materials:
-
0.1 M Hydrochloric acid (standardized)
-
Ethanol (neutralized)
-
This compound sample
Procedure:
-
Accurately weigh approximately 250 mg of the this compound sample.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Titrate the solution with standardized 0.1 M hydrochloric acid.
-
Determine the endpoint potentiometrically (the point of maximum inflection) or using a suitable indicator.
-
Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.
Calculation:
Where:
-
V_sample = Volume of HCl used for the sample (mL)
-
V_blank = Volume of HCl used for the blank (mL)
-
M_HCl = Molarity of HCl solution
-
123.15 = Molecular weight of this compound
-
W_sample = Weight of the sample (mg)
Logical Flow for Titrimetric Assay:
Caption: Logical Flow of the Titrimetric Assay.
Spectroscopic Analysis for Identification
Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous identification of this compound.
Infrared (IR) Spectroscopy
Protocol:
-
Obtain an IR spectrum of the this compound sample using a suitable technique (e.g., KBr pellet or ATR).
-
Compare the spectrum with that of a reference standard.
-
The spectra should exhibit a high degree of similarity.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1250-1000 | C-N and C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling patterns should be consistent with the structure of this compound and match those of a reference standard.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons (multiplets)
-
Methylene protons (-CH₂-) (singlet or doublet depending on exchange)
-
Amine protons (-NH₂) (broad singlet)
-
Phenolic proton (-OH) (broad singlet)
Summary of Quantitative Data
The following table summarizes typical parameters that would be determined during the quality control of this compound. The values provided are illustrative and should be established for each specific method and system.
| Analytical Technique | Parameter | Typical Value/Specification |
| HPLC | Retention Time | ~8.5 min (under specified conditions) |
| Purity | ≥ 99.0% | |
| Individual Impurity | ≤ 0.1% | |
| Total Impurities | ≤ 0.5% | |
| GC | Residual Solvents | As per ICH Q3C guidelines |
| Titrimetry | Assay | 99.0% - 101.0% |
This comprehensive set of analytical techniques provides a robust framework for the quality control of this compound, ensuring its identity, purity, and strength for its intended use in research and drug development.
References
- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 2-(Aminomethyl)phenol in non-polar solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(Aminomethyl)phenol in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: The solubility of a compound is governed by the principle "like dissolves like".[1] this compound is a polar molecule due to the presence of a hydroxyl (-OH) group and an aminomethyl (-NH2) group.[2][3] These groups can form strong hydrogen bonds. Non-polar solvents (e.g., hexane, toluene) lack the ability to form these strong interactions, leading to poor solvation of the polar this compound molecules. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break solute-solute and solvent-solvent interactions. In this case, the strong hydrogen bonds between this compound molecules are not sufficiently compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.[4]
Q2: What are the primary strategies to overcome these solubility issues?
A2: There are three main strategies to enhance the solubility of this compound in non-polar media:
-
Co-solvency: Introducing a small amount of a polar "co-solvent" that is miscible with the non-polar solvent. This co-solvent can bridge the polarity gap between the solute and the main solvent.[5][6]
-
Micellar Solubilization: Using surfactants to form micelles. These microscopic spheres have a polar interior that can encapsulate this compound, and a non-polar exterior that is compatible with the bulk solvent.[7][8][9]
-
Chemical Modification: Structurally altering the this compound molecule to increase its lipophilicity (non-polar character), for example, by adding a non-polar alkyl chain.[10]
Q3: How can I experimentally determine the solubility of this compound in my solvent system?
A3: The standard "shake-flask" method is a reliable technique for determining solubility.[11][12][13] A detailed protocol is provided in the "Experimental Protocols" section below. The general procedure involves creating a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound using techniques like UV spectrophotometry or gravimetry.[11][14]
Troubleshooting Guides
This section provides step-by-step guidance on implementing the key solubilization strategies.
Logical Troubleshooting Workflow
If you are facing solubility issues with this compound, the following workflow can guide your approach.
Caption: A workflow for troubleshooting the solubility of this compound.
Guide 1: The Co-solvent Approach
Q: How does a co-solvent work? A: A co-solvent is a solvent added in a small quantity to the primary solvent to increase the solubility of a poorly soluble compound. For this compound in a non-polar solvent, a polar co-solvent (like ethanol or THF) can interact with the polar groups of the solute, effectively reducing the overall polarity difference between the solute and the solvent system.[6][15]
Q: Which co-solvents should I try? A: The ideal co-solvent should be miscible with your primary non-polar solvent and have a higher polarity to interact with this compound. Start with low percentages (1-10% v/v) and increase as needed.
| Co-solvent Candidate | Primary Non-Polar Solvent | Rationale |
| Ethanol | Toluene, Hexane, Cyclohexane | Polar protic solvent capable of hydrogen bonding. Miscible with many hydrocarbons.[6] |
| Tetrahydrofuran (THF) | Toluene, Dichloromethane | Polar aprotic solvent, less polar than ethanol but a good hydrogen bond acceptor. |
| Isopropanol | Toluene, Hexane | Similar to ethanol but slightly less polar. |
| 2-Methyl-THF (2-MeTHF) | Hexane, Toluene | A greener alternative to THF, it is mostly lipophilic but has a polar ether group.[16] |
Q: Will the co-solvent affect my downstream experiment? A: Yes, this is a critical consideration. Co-solvents can alter the reaction kinetics, product distribution, or biological activity. Always run a control experiment with the co-solvent alone to assess its impact on your specific application. The release of hydrophilic co-solvents from a formulation can also cause the drug to precipitate out of the solution.[5]
Guide 2: Micellar Solubilization with Surfactants
Q: How do surfactants help dissolve this compound? A: Surfactants are amphiphilic molecules, meaning they have a polar "head" and a non-polar "tail". In a non-polar solvent, they can form "reverse micelles" where the polar heads create a core that can encapsulate polar molecules like this compound, while the non-polar tails extend into the solvent. This effectively dissolves the solute in the bulk non-polar medium.[7][8]
References
- 1. ck12.org [ck12.org]
- 2. This compound | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. intermolecular forces - How do non-polar substances dissolve in non-polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhamnolipid Biosurfactant: Use for the Removal of Phenol from Aqueous Solutions by Micellar Solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the solubility of phenolic compounds [bibliotecadigital.ipb.pt]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Co-solvent and Complexation Systems | Semantic Scholar [semanticscholar.org]
- 16. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Stability problems of 2-(Aminomethyl)phenol in solution and storage
Welcome to the technical support center for 2-(Aminomethyl)phenol (also known as 2-HOBA or 2-Hydroxybenzylamine). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the stability of this compound in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][] It is advisable to store it under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation.[] Keep it away from sources of ignition, strong oxidizing agents, strong acids, and strong bases.[3][4]
Q2: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause and is it still usable?
A2: Phenolic compounds, especially those with amine groups, are susceptible to oxidation, which can lead to the formation of colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. A color change indicates potential degradation of the compound. The usability of the solution depends on the specific requirements of your experiment. For applications sensitive to impurities or requiring precise concentrations of the active compound, it is recommended to prepare a fresh solution.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in polar organic solvents such as methanol (very slightly, with heating) and chloroform (slightly).[] Its solubility in aqueous solutions is dependent on the pH. In acidic solutions, the amine group is protonated, which generally increases water solubility.
Q4: What are the likely degradation pathways for this compound in solution?
A4: The primary degradation pathways for this compound are likely oxidation and photodecomposition. The phenol group is susceptible to oxidation to form quinone-type compounds, especially in the presence of oxygen, metal ions, or high pH. The presence of the aminomethyl group can also influence its electronic properties and reactivity. Exposure to light, particularly UV light, can also promote degradation.[5]
Q5: How can I enhance the stability of my this compound solutions?
A5: To enhance stability, consider the following:
-
Use deoxygenated solvents: Purge your solvent with an inert gas like nitrogen or argon before preparing the solution.
-
Control the pH: For many phenolic compounds, stability is better at a slightly acidic pH. However, the optimal pH for this compound would need to be determined experimentally.
-
Protect from light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[3]
-
Store at low temperatures: Store solutions at 2-8°C when not in use.[] For long-term storage, consider storing aliquots at -20°C or -80°C, but be sure to perform freeze-thaw stability studies.
-
Add antioxidants or chelating agents: In some applications, the addition of a small amount of an antioxidant or a chelating agent like EDTA (to sequester metal ions) might be considered, but this would need to be validated for your specific use case.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Color change in solution (yellowing/browning) | Oxidation due to exposure to air or light. High pH. Contamination with metal ions. | Prepare fresh solution using deoxygenated solvent. Store the solution under an inert atmosphere (nitrogen or argon). Protect the solution from light using amber vials or foil. Ensure the pH of the solution is appropriate (consider buffering at a slightly acidic pH). Use high-purity solvents and clean glassware to avoid metal ion contamination. |
| Precipitation in aqueous solution | Poor solubility at the current pH. Degradation to less soluble products. | Adjust the pH of the solution. The protonated form (at lower pH) may be more soluble. Filter the solution if the precipitate is suspected to be an impurity, but it is generally better to prepare a fresh solution. Confirm the identity of the precipitate if possible. |
| Loss of activity or inconsistent experimental results | Degradation of this compound. Incorrect concentration due to degradation. | Prepare a fresh solution before each experiment. Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV) before use. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. |
| Appearance of new peaks in chromatogram (e.g., HPLC) | Formation of degradation products. | Identify the degradation products if possible using techniques like LC-MS. Optimize storage and handling conditions to minimize degradation (see above). Develop a stability-indicating analytical method to separate and quantify the main compound from its degradants. |
Quantitative Data on Stability
Currently, there is a lack of publicly available, detailed quantitative stability data for this compound in various solutions. The following tables are presented as examples to illustrate how such data would be structured. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution at Different pH and Temperatures (Stored in the Dark)
| pH | Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| 3.0 | 4°C | 99.5% | 98.0% |
| 3.0 | 25°C | 98.0% | 92.5% |
| 7.0 | 4°C | 98.5% | 95.0% |
| 7.0 | 25°C | 95.0% | 85.0% |
| 9.0 | 4°C | 96.0% | 88.0% |
| 9.0 | 25°C | 85.0% | 65.0% |
Table 2: Hypothetical Photostability of this compound (1 mg/mL) in Methanol at 25°C
| Light Condition | % Remaining after 8 hours |
| Dark (Control) | 99.8% |
| Ambient Fluorescent Light | 97.0% |
| Direct Sunlight | 80.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose degradation pathways.
-
Protocol 2: Example of a Stability-Indicating HPLC-UV Method
This is a starting point for developing a method to separate this compound from its potential degradation products.[4][5][8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. epa.gov [epa.gov]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
Troubleshooting HPLC analysis of 2-(Aminomethyl)phenol: peak tailing and resolution issues
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Aminomethyl)phenol, with a focus on peak tailing and resolution problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound peak is showing significant tailing.
Q: What are the common causes of peak tailing for this compound?
A: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol Interactions: The aminomethyl group in this compound is basic and can interact with acidic silanol groups on the surface of silica-based stationary phases. This strong secondary interaction can lead to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminomethyl group, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3][4] For a similar compound, 2-aminophenol, the pKa of the amino group is approximately 4.78.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.[1]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1]
Q: How can I reduce or eliminate peak tailing for this compound?
A: A systematic approach to troubleshooting peak tailing is recommended. Here are several strategies:
-
Mobile Phase pH Adjustment:
-
Lower the pH: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure that the aminomethyl group of your analyte is fully protonated (ionized).[5] This also protonates the silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause tailing.[5]
-
Buffer Selection: Use a buffer to maintain a consistent pH. Phosphate or formate buffers are common choices.[6] A buffer concentration of 10-50 mM is generally sufficient.[6]
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. A concentration of 10-25 mM is a good starting point.
-
-
Column Selection:
-
End-capped Columns: Use a column that is well end-capped. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.
-
Columns with Low Silanol Activity: Modern columns are often manufactured with high-purity silica with reduced silanol activity.
-
-
Optimize Injection and Sample Preparation:
-
Reduce Sample Concentration: If column overload is suspected, dilute your sample and inject a smaller volume.
-
Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent to avoid peak distortion.[2]
-
Issue 2: I am having difficulty resolving this compound from its impurities or other components in my sample.
Q: What factors can be adjusted to improve the resolution of this compound?
A: Improving resolution in HPLC involves manipulating three key factors: efficiency, selectivity, and retention.[7][8]
-
Efficiency (N): Refers to the narrowness of the peaks. Higher efficiency leads to sharper peaks and better resolution.
-
Selectivity (α): Is the measure of the separation between two peaks. Changes in selectivity alter the relative retention of analytes.
-
Retention Factor (k'): Describes how long an analyte is retained on the column. Increasing retention can sometimes improve the separation of early-eluting peaks.
Q: What practical steps can I take to improve the resolution in my analysis?
A: Here are some strategies to enhance the resolution of this compound:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the type and concentration of the organic solvent (e.g., acetonitrile vs. methanol). This can significantly alter the selectivity of the separation.
-
Gradient Elution: If your sample contains components with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve resolution and reduce analysis time.[9][10]
-
-
Adjust Mobile Phase pH:
-
Column Parameters:
-
Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl) to introduce different separation mechanisms.[9]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column will increase efficiency and, consequently, resolution.[8][12]
-
-
Temperature Control:
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of this compound (Hypothetical Data)
| Mobile Phase pH | Estimated Analyte State | Expected Retention Time | Expected Peak Shape | Rationale |
| 2.5 - 3.5 | Fully Protonated (Cationic) | Shorter | Symmetrical | Silanol interactions are suppressed.[5] |
| 4.5 - 5.5 | Partially Protonated | Variable | Potentially Broad/Tailing | pH is near the estimated pKa of the amino group.[4] |
| 6.5 - 7.5 | Mostly Neutral | Longer | Tailing | Strong secondary interactions with ionized silanols. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Peak Shape Improvement
-
Prepare Stock Buffers:
-
Aqueous Buffer A (pH 2.5): Prepare a 25 mM solution of potassium phosphate monobasic and adjust the pH to 2.5 with phosphoric acid.
-
Aqueous Buffer B (pH 3.5): Prepare a 25 mM solution of ammonium formate and adjust the pH to 3.5 with formic acid.
-
-
Prepare Mobile Phases:
-
Mobile Phase 1: Mix Aqueous Buffer A with acetonitrile in a ratio of 80:20 (v/v).
-
Mobile Phase 2: Mix Aqueous Buffer B with acetonitrile in a ratio of 80:20 (v/v).
-
-
Equilibrate the System:
-
Flush the HPLC system and column with Mobile Phase 1 for at least 20 column volumes.
-
-
Inject Standard:
-
Inject a standard solution of this compound and record the chromatogram.
-
-
Repeat with Second Mobile Phase:
-
Flush the system with Mobile Phase 2 for at least 20 column volumes.
-
Inject the same standard solution and record the chromatogram.
-
-
Analyze Results:
-
Compare the peak shape (tailing factor) and retention time from both runs to determine the optimal pH.
-
Protocol 2: Evaluating Different Organic Modifiers for Resolution Enhancement
-
Prepare Mobile Phases:
-
Mobile Phase A: 25 mM ammonium formate (pH 3.5) : Acetonitrile (80:20, v/v).
-
Mobile Phase B: 25 mM ammonium formate (pH 3.5) : Methanol (80:20, v/v).
-
-
Equilibrate the System:
-
Equilibrate the column with Mobile Phase A.
-
-
Inject Sample:
-
Inject your sample mixture containing this compound and impurities.
-
-
Repeat with Second Mobile Phase:
-
Thoroughly flush the system and equilibrate the column with Mobile Phase B.
-
Inject the same sample mixture.
-
-
Analyze Results:
-
Compare the resolution between this compound and the critical impurity pair in both chromatograms to determine which organic modifier provides better selectivity.
-
Visualizations
Caption: Troubleshooting workflow for HPLC analysis of this compound.
Caption: Interaction between this compound and silanol groups.
References
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. moravek.com [moravek.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
How to prevent the oxidation of 2-(Aminomethyl)phenol during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-(Aminomethyl)phenol during experiments.
Troubleshooting Guide
Discoloration or unexpected reaction outcomes when using this compound are often attributable to its oxidation. This guide provides solutions to common problems.
| Problem | Possible Cause | Solution |
| Solid this compound has turned pink, red, or brown. | Oxidation due to prolonged exposure to air and/or light during storage. | The compound can likely be purified by recrystallization or vacuum distillation.[1][2][3] For future prevention, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C.[] |
| Reaction solution containing this compound darkens upon exposure to air. | Rapid oxidation of the phenol group in the presence of oxygen. This can be accelerated by basic pH, heat, or the presence of metal ions. | Perform the reaction under an inert atmosphere (e.g., using a Schlenk line or in a glove box).[] Use deoxygenated solvents. Consider adding a suitable antioxidant to the reaction mixture. Maintain a neutral or slightly acidic pH if the reaction conditions permit.[5][6] |
| Inconsistent or poor yields in reactions involving this compound. | Degradation of the starting material due to oxidation. The oxidized impurities may interfere with the desired reaction pathway. | Ensure the purity of this compound before use. If discoloration is observed, purify it. Always handle the compound using air-sensitive techniques to prevent degradation during the experimental setup.[7] |
| Formation of unexpected byproducts. | Oxidized forms of this compound can be reactive and participate in side reactions. | Minimize oxidation by using an inert atmosphere and appropriate solvents. Analyze byproducts to understand the degradation pathway, which can help in optimizing the reaction conditions to suppress their formation. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound discolored?
A1: this compound, like other aminophenols, is susceptible to oxidation when exposed to air (oxygen), light, and heat.[2] This oxidation process leads to the formation of colored quinone-type compounds, which can cause the initially white or beige solid to appear pink, red, or brown.[2][3]
Q2: How should I properly store this compound to prevent oxidation?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[] For optimal protection against oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber glass container.[][8]
Q3: Can I still use this compound if it is discolored?
A3: Discoloration indicates that the compound has partially oxidized, meaning it is no longer pure. While it might still be usable for some applications where high purity is not critical, it is generally recommended to purify the compound before use in sensitive experiments to ensure reproducibility and avoid side reactions.[1][3]
Q4: What methods can be used to purify discolored this compound?
A4: If your this compound has discolored due to oxidation, it can be purified by standard laboratory techniques. Vacuum distillation is an effective method to separate the pure compound from non-volatile colored impurities.[3] Recrystallization from a suitable solvent can also be employed.
Q5: What is the effect of pH on the stability of this compound?
A5: Phenolic compounds are generally more stable in acidic to neutral conditions.[5][6] In alkaline (high pH) solutions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation.[9] Therefore, to minimize oxidation in solution, it is advisable to maintain a neutral or slightly acidic pH, if compatible with your experimental protocol.
Q6: Are there any chemical additives I can use to prevent oxidation?
A6: Yes, the addition of antioxidants or stabilizers can effectively inhibit the oxidation of phenolic compounds.[8] While specific data for this compound is limited, common antioxidants for phenols include hindered phenolic antioxidants (e.g., BHT), phosphites, and hydroxylamines.[10] The choice of antioxidant will depend on its compatibility with your reaction system.
Experimental Protocols
General Protocol for Handling this compound in an Inert Atmosphere
This protocol outlines the basic steps for setting up a reaction using this compound while minimizing its exposure to air.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and addition funnel) and connect it to a Schlenk line or place it within a glove box.
-
Purging the System: Evacuate the assembled glassware and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.[11]
-
Solvent Degassing: Use a deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
-
Reagent Transfer: Transfer the deoxygenated solvent to the reaction flask via a cannula or a syringe. If this compound is a solid, it can be added to the flask before purging. If it is to be added as a solution, dissolve it in a deoxygenated solvent and transfer it via a cannula or syringe.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the system to a bubbler or a balloon filled with the inert gas.
-
Work-up and Purification: When the reaction is complete, and if the product is also air-sensitive, continue to handle it under an inert atmosphere during the work-up and purification steps.
Visualizations
Logical Workflow for Preventing Oxidation
Caption: A logical workflow illustrating the key steps to prevent the oxidation of this compound.
Signaling Pathway of Phenol Oxidation
Caption: A diagram showing the simplified pathway of phenol oxidation and the role of antioxidants.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. kajay-remedies.com [kajay-remedies.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. This compound 932-30-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Interference of 2-(Aminomethyl)phenol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by 2-(Aminomethyl)phenol in various biological assays. As a phenolic compound, this compound possesses chemical properties that can lead to false-positive or false-negative results, necessitating careful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a small molecule containing both a phenol and an aminomethyl group. Its chemical structure (C₇H₉NO) and physicochemical properties, such as its redox potential and ability to participate in hydrogen bonding, make it a candidate for assay interference. Phenolic compounds, in general, are known to interfere in biological assays through various mechanisms, including redox cycling, reactivity with thiols, intrinsic fluorescence, and aggregation. These properties can lead to non-specific signals or inhibition of assay components, resulting in misleading data.
Q2: What are the common types of assays where interference from this compound might be observed?
Interference from this compound can potentially occur in a wide range of biological assays, particularly those that are sensitive to redox-active compounds, thiol-reactive molecules, or fluorescent interference. These include:
-
Fluorescence-Based Assays: The intrinsic fluorescence of this compound can interfere with assays that use fluorescent readouts.
-
Luminescence-Based Assays (e.g., Luciferase Assays): Phenolic compounds can directly inhibit luciferase enzymes or interfere with the light-producing reaction.
-
Cell Viability Assays (e.g., MTT, XTT): The reducing potential of phenolic compounds can lead to the non-enzymatic reduction of tetrazolium salts, causing false-positive signals for cell viability.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through non-specific binding to assay components or by affecting the enzymatic activity of the reporter (e.g., HRP).
-
Assays Involving Thiols: The potential reactivity of the phenolic group with sulfhydryl groups on proteins can disrupt protein function and lead to inaccurate results.
Q3: What are the primary mechanisms by which this compound can cause assay interference?
Based on the general behavior of phenolic compounds, the following are potential mechanisms of interference for this compound:
-
Redox Cycling: The phenol moiety can undergo oxidation to form a phenoxyl radical, which can then be reduced back to the phenol by cellular reducing agents. This "redox cycling" can generate reactive oxygen species (ROS), which can damage cellular components and interfere with assay readouts.
-
Thiol Reactivity: Phenolic compounds can potentially react with sulfhydryl groups (thiols) present in proteins, such as enzymes or antibodies, altering their structure and function.
-
Fluorescence Interference: this compound may exhibit intrinsic fluorescence, which can overlap with the excitation or emission spectra of the fluorophores used in an assay, leading to artificially high signals.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that can sequester and non-specifically inhibit enzymes or other proteins in an assay.
Troubleshooting Guides
Here are troubleshooting guides for common issues encountered when working with this compound.
Issue 1: Unexpected Results in Fluorescence-Based Assays
Symptom: Higher than expected fluorescence signal in the presence of this compound, even in no-enzyme or no-cell controls.
Possible Cause: Intrinsic fluorescence of this compound.
Troubleshooting Steps:
-
Measure Compound Fluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe or biological components. Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Spectral Scan: Perform a full excitation and emission scan of this compound to determine its fluorescence profile. This will help identify any spectral overlap with your assay's fluorophores.
-
Use a Different Fluorophore: If there is significant spectral overlap, consider using a fluorescent probe with a different excitation and emission spectrum that does not overlap with that of this compound.
-
Data Correction: If changing the fluorophore is not possible, you may be able to subtract the background fluorescence from the compound-treated wells. However, this approach should be used with caution as quenching effects can also occur.
Issue 2: Inconsistent or False-Positive Results in Luciferase Reporter Assays
Symptom: Inhibition or unexpected enhancement of the luciferase signal in the presence of this compound.
Possible Cause: Direct inhibition of the luciferase enzyme or interference with the luminescent reaction.
Troubleshooting Steps:
-
Luciferase Inhibition Assay: Perform a direct in vitro assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of this compound. This will determine if the compound directly inhibits the enzyme.
-
Use a Structurally Different Luciferase: Consider using a different type of luciferase, such as NanoLuc® luciferase, which may have a different sensitivity profile to small molecule inhibitors compared to firefly luciferase.
-
Counter-Screen with an Unrelated Assay: Test this compound in a different assay that does not rely on luciferase to confirm if the observed activity is specific to your target or a result of assay interference.
Issue 3: Apparent Increase in Cell Viability in MTT or Similar Assays
Symptom: Increased colorimetric signal in MTT, XTT, or similar tetrazolium-based assays, suggesting increased cell viability, which is not corroborated by other methods.
Possible Cause: Direct reduction of the tetrazolium salt by the reducing activity of this compound.
Troubleshooting Steps:
-
Cell-Free Control: Incubate this compound with the tetrazolium salt in cell-free culture medium. An increase in color will confirm direct reduction by the compound.
-
Use an Orthogonal Viability Assay: Confirm cell viability using a method with a different readout, such as a cell counting-based method (e.g., trypan blue exclusion) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Microscopic Examination: Visually inspect the cells under a microscope to assess their morphology and confluence, which can provide a qualitative measure of cell health.
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with a fluorescence-based assay.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your primary assay)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the diluted compound solutions to the wells of the 96-well plate. Include wells with assay buffer only as a blank.
-
Measure the fluorescence at the excitation and emission wavelengths used in your primary assay.
-
(Optional) Perform a full excitation and emission scan for the highest concentration of this compound to obtain its complete spectral profile.
Protocol 2: Luciferase Inhibition Counter-Assay
Objective: To determine if this compound directly inhibits firefly luciferase activity.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferin substrate
-
Luciferase assay buffer
-
This compound
-
96-well white, opaque plates
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in the luciferase assay buffer.
-
In the wells of the plate, combine the purified luciferase enzyme and the diluted this compound solutions. Include a control with no compound.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-compound control.
Data Presentation
Table 1: Example Data for Intrinsic Fluorescence
| This compound (µM) | Fluorescence Intensity (RFU) at Ex/Em of Assay |
| 0 (Buffer) | 50 |
| 1 | 150 |
| 10 | 1200 |
| 50 | 5500 |
| 100 | 10000 |
Table 2: Example Data for Luciferase Inhibition
| This compound (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 1,000,000 | 0 |
| 1 | 950,000 | 5 |
| 10 | 750,000 | 25 |
| 50 | 400,000 | 60 |
| 100 | 150,000 | 85 |
Visualizations
Logical Workflow for Investigating Assay Interference
The following diagram illustrates a general workflow for identifying and mitigating potential assay interference from a test compound like this compound.
Potential Mechanisms of this compound Interference
This diagram illustrates the potential pathways through which this compound might interfere with a biological assay.
This technical support center provides a starting point for researchers encountering potential interference from this compound. By systematically applying these troubleshooting guides and experimental protocols, scientists can better understand and mitigate non-specific effects, leading to more reliable and reproducible experimental results.
How to increase the shelf life of 2-(Aminomethyl)phenol solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf life of 2-(Aminomethyl)phenol solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Q1: My this compound solution has turned yellow/brown. What is causing this discoloration and can I still use it?
A1: Discoloration of your this compound solution is a common indicator of degradation, primarily due to oxidation. The phenolic group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions. This process can lead to the formation of colored quinone-type structures.
Whether the solution is still usable depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to use a fresh, colorless solution. For other applications, you may need to perform a concentration analysis (e.g., via HPLC) to determine the remaining concentration of active this compound.
Q2: I've observed precipitation in my this compound solution. What could be the cause?
A2: Precipitation can occur for several reasons:
-
Degradation Products: Some degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.
-
pH Changes: The solubility of this compound is pH-dependent. A significant shift in the pH of your solution could cause the compound to precipitate.
-
Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound may have exceeded its solubility limit.
-
Low Temperature Storage: Storing the solution at a very low temperature might cause the compound to crystallize out of the solution.
It is generally not recommended to use a solution with precipitate without first identifying the cause. If degradation is suspected, the solution should be discarded.
Q3: How can I prevent the degradation of my this compound solutions?
A3: To enhance the stability and increase the shelf life of your this compound solutions, consider the following preventative measures:
-
Control of Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
pH Adjustment: Maintain the solution at an optimal pH. Phenols are generally more stable in acidic conditions. The ideal pH should be determined experimentally for your specific application.
-
Use of Antioxidants: Add antioxidants to the solution to inhibit oxidative degradation.
-
Use of Chelating Agents: Incorporate a chelating agent to sequester metal ions that can catalyze oxidation.
-
Protection from Light: Store solutions in amber-colored vials or in the dark to prevent photodegradation.
-
Temperature Control: Store solutions at recommended cool temperatures (e.g., 2-8 °C), but avoid freezing, which may cause precipitation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with this compound solutions.
Caption: Troubleshooting workflow for this compound solution issues.
Frequently Asked Questions (FAQs)
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway for this compound in solution is oxidation. The phenol group is readily oxidized, especially in the presence of oxygen, light, and metal ions, to form colored quinone-like species. The aminomethyl group can also be susceptible to oxidation.
Chemical Degradation Pathway
The diagram below illustrates the proposed oxidative degradation pathway of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To maximize the shelf life of this compound solutions, they should be stored in tightly sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The pH of the solution should be maintained on the acidic side, if compatible with the intended application.
Q6: Which stabilizers can I use to increase the shelf life of my this compound solution?
A6: A combination of antioxidants and a chelating agent is often effective.
-
Antioxidants:
-
Butylated Hydroxytoluene (BHT): A free-radical scavenger that can inhibit oxidative chain reactions. A typical starting concentration is 0.01-0.1% (w/v).
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can readily scavenge oxygen. A starting concentration of 0.05-0.1% (w/v) is recommended.
-
-
Chelating Agent:
-
Ethylenediaminetetraacetic acid (EDTA): Sequesters metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative degradation. A typical concentration is 0.01-0.05% (w/v).
-
The optimal stabilizer and its concentration should be determined experimentally.
Data Presentation
The following table summarizes the potential impact of various storage conditions on the stability of this compound solutions. This is a qualitative guide; quantitative data should be generated using the experimental protocols provided below.
| Condition | Potential Impact on Stability | Mitigation Strategy |
| Temperature | Increased degradation rate at higher temperatures. | Store at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Photodegradation, leading to discoloration. | Store in amber vials or in the dark. |
| Oxygen Exposure | Oxidation, leading to discoloration and loss of potency. | Prepare and store under an inert atmosphere (N₂ or Ar). |
| pH | Degradation rate is pH-dependent; generally more stable in acidic pH. | Buffer the solution to an optimal acidic pH. |
| Metal Ions | Catalyze oxidative degradation. | Use high-purity solvents and glassware; add a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound solution under various stress conditions to identify potential degradation products and degradation pathways.
1. Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its degradation products.
1. Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., around 270 nm).
-
Injection Volume: 10 µL.
2. Method Development:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the samples from the forced degradation study (Protocol 1).
-
Adjust the mobile phase gradient to achieve baseline separation of the parent peak from all degradation product peaks.
3. Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Analyze a series of dilutions of the stock solution to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo solution.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 3: Evaluating the Efficacy of Stabilizers
This protocol is used to quantitatively assess the effectiveness of different stabilizers in preventing the degradation of this compound solutions.
1. Materials:
-
This compound stock solution (1 mg/mL).
-
Stabilizers: BHT, Ascorbic Acid, EDTA.
-
Stability-indicating HPLC method (from Protocol 2).
-
Environmental chamber (e.g., 40°C/75% RH).
2. Procedure:
-
Prepare several aliquots of the this compound stock solution.
-
To separate aliquots, add different stabilizers at various concentrations (e.g., BHT at 0.01%, 0.05%, 0.1%; Ascorbic Acid at 0.05%, 0.1%; EDTA at 0.01%, 0.05%). Include a control sample with no stabilizer.
-
Store all samples in an environmental chamber at accelerated stability conditions (e.g., 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Compare the degradation rates of the stabilized samples to the control to determine the efficacy of each stabilizer. The results can be tabulated to show the percentage of this compound remaining at each time point for each condition.
Avoiding degradation of 2-(Aminomethyl)phenol under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Aminomethyl)phenol. For researchers, scientists, and drug development professionals, this resource offers insights into preventing degradation under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause and can I still use it?
A1: The discoloration of this compound solutions, particularly a yellow to brown color change, is a common indicator of oxidative degradation.[1] This process is accelerated by exposure to air (oxygen), light, and basic or neutral pH conditions. The colored compounds are typically products of oxidation, such as phenoxazinones.[1][2] It is strongly recommended to use fresh, colorless solutions for experiments where purity is critical, as the presence of degradation products can interfere with your results.
Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?
A2: Under basic or neutral conditions , this compound is susceptible to oxidation. The phenoxide ion, which is more readily formed at higher pH, is easily oxidized. The degradation can proceed through the formation of a quinone-imine intermediate, which can then polymerize or react further to form colored products like 2-aminophenoxazin-3-one.[1][2]
Under acidic conditions , the aminomethyl group is protonated, forming a salt. This protonation makes the compound less susceptible to oxidation, thus increasing its stability.[1][3] Therefore, acidic solutions of this compound are generally more stable than neutral or basic solutions.
Q3: How should I store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container, protected from light and moisture, and at a low temperature (refrigerated).[4][5] For solutions, preparing them fresh is ideal. If storage of a solution is necessary, it is best to prepare it in a dilute acidic solution and store it in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, for applications where it will not interfere with downstream processes, the addition of antioxidants can help inhibit the oxidative degradation of this compound.[1] Common antioxidants used for similar compounds include sodium metabisulfite or butylated hydroxytoluene (BHT). However, the compatibility of the antioxidant with your specific experimental setup should be verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration of solution | Exposure to air, light, or high pH. Contamination with metal ions (e.g., iron, copper) can catalyze oxidation. | Prepare solutions fresh using deoxygenated solvents. Work under an inert atmosphere. Store solutions in amber vials or wrapped in foil. Ensure high purity of solvents and glassware to avoid metal contamination. Consider preparing the solution in a slightly acidic buffer if compatible with your experiment. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration and presence of interfering byproducts. | Always use fresh, colorless solutions of this compound. Verify the purity of your stock material using a suitable analytical method like HPLC before use. |
| Precipitate formation in solution | Change in pH affecting solubility, or formation of insoluble degradation products. | Ensure the pH of your solution is appropriate to maintain the solubility of this compound. If degradation is suspected, filter the solution and analyze the filtrate and precipitate separately to identify the cause. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products from the parent compound.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Also, heat the stock solution at 80°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a period sufficient to evaluate stability (e.g., 24-48 hours).
-
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
A control sample (unstressed stock solution) should be analyzed concurrently.
Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required to resolve all degradation products. A starting point could be a linear gradient from 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 270 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound
| Stress Condition | Reagents/Parameters | Expected Outcome | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Minimal degradation expected. | Hydrolysis (minor) |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation with potential color change. | Oxidation and Hydrolysis |
| Oxidation | 3% H₂O₂, Room Temperature | Significant degradation with potential color change. | Oxidation |
| Thermal | 80°C (Solid and Solution) | Moderate degradation, potential for discoloration. | Oxidation, Polymerization |
| Photolytic | UV and Visible Light | Moderate degradation, potential for discoloration. | Photo-oxidation |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One [scielo.org.mx]
- 2. A sensitive and rapid assay for 4-aminophenol in paracetamol drug and tablet formulation, by flow injection analysis with spectrophotometric detection. | Semantic Scholar [semanticscholar.org]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing 2-(Aminomethyl)phenol Formulations for Enhanced Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the formulation of 2-(Aminomethyl)phenol to improve its oral bioavailability. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges for the oral bioavailability of this compound, like many phenolic compounds, are likely related to its physicochemical properties. These can include:
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
First-Pass Metabolism: As a phenolic compound, this compound may be susceptible to extensive metabolism in the gut wall and liver (e.g., glucuronidation and sulfation), reducing the amount of active drug that reaches systemic circulation.
-
Chemical Instability: Phenolic compounds can be prone to oxidation, which can lead to degradation in the gastrointestinal tract and during storage. 2-Aminophenol and 4-aminophenol are known to be unstable and easily undergo oxidation to form colored products.[1]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:
-
Salt Formation: Converting the basic aminomethyl group or the acidic phenolic group into a salt can significantly improve aqueous solubility and dissolution rate. This is a common and effective strategy for ionizable active pharmaceutical ingredients (APIs).
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, both the solubility and dissolution rate can be substantially increased.[2][3]
-
Prodrugs: A prodrug approach involves chemically modifying the this compound molecule to create a more absorbable derivative that converts back to the active parent drug in the body. This can be used to improve lipophilicity for better membrane permeation or to protect the molecule from first-pass metabolism.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate. Technologies like nano-milling or formulation as lipid-based nanocarriers (e.g., nanoemulsions, solid lipid nanoparticles) can be explored.
Q3: How can I prevent the degradation of this compound in my formulation?
A3: Given that aminophenols can be susceptible to oxidation, the following strategies can help improve the stability of your formulation:
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) can protect this compound from oxidative degradation.[4]
-
Controlled Manufacturing Environment: Manufacturing in a controlled environment with reduced exposure to light, oxygen, and humidity can minimize degradation.[4]
-
Appropriate Packaging: Using packaging materials that protect the formulation from light and moisture is crucial for long-term stability.[4]
-
pH Control: The stability of phenolic compounds can be pH-dependent. Formulating at an optimal pH where the compound is most stable can prevent degradation.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro dissolution rate. | 1. Poor aqueous solubility of the crystalline form of this compound.2. Inappropriate dissolution medium.3. Agglomeration of particles. | 1. Formulation: Consider salt formation, preparing an amorphous solid dispersion, or micronization/nanonization to increase surface area.2. Dissolution Method: Ensure the dissolution medium has a pH relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Ensure sink conditions are maintained.3. Excipients: Incorporate a wetting agent or surfactant in the formulation to improve particle dispersion. |
| High variability in in vivo pharmacokinetic data. | 1. Food effects on absorption.2. Inconsistent dissolution in vivo.3. Saturation of transporters or metabolic enzymes. | 1. Study Design: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.2. Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion, to ensure more consistent in vivo dissolution.3. Dose: Evaluate dose-proportionality in your pharmacokinetic studies to identify any saturation effects. |
| Discoloration of the formulation over time. | 1. Oxidation of the phenolic group.2. Reaction with excipients. | 1. Stabilization: Add an antioxidant to the formulation. Store samples protected from light and oxygen.2. Excipient Compatibility: Conduct compatibility studies with your chosen excipients to identify any interactions. |
| Low oral bioavailability despite good in vitro dissolution. | 1. High first-pass metabolism.2. Poor permeability across the intestinal epithelium.3. Efflux by transporters like P-glycoprotein (P-gp). | 1. Prodrug Approach: Design a prodrug that masks the phenolic hydroxyl group to bypass glucuronidation or sulfation.2. Permeability Enhancement: Investigate the use of permeation enhancers in the formulation, though this should be approached with caution due to potential toxicity.3. Caco-2 Studies: Perform bidirectional Caco-2 permeability assays to determine the efflux ratio and identify if this compound is a substrate for efflux transporters.[5][6] |
Section 3: Quantitative Data Summary
Table 1: Physicochemical Properties of Aminophenols
| Compound | Molecular Weight ( g/mol ) | pKa (amino group) | pKa (phenolic group) |
| 2-Aminophenol | 109.13 | 4.78 | 9.97[7][8] |
| 3-(Aminomethyl)phenol | 123.15 | ~9-10 (predicted) | ~10 (predicted) |
| 4-Aminophenol | 109.13 | 5.48 | 10.3 |
Table 2: Bioavailability and Permeability Data for Reference Compounds
| Compound | Formulation | Animal Model | Oral Bioavailability (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| p-Aminophenol | Not specified | Not specified | Good (qualitative) | Not Found |
| Acetaminophen (a p-aminophenol derivative) | Oral solution/tablet | Human | ~88 | 20-30 |
Note: Acetaminophen is a well-absorbed p-aminophenol derivative, and its data is provided for comparative purposes.[2]
Section 4: Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the rate and extent of release of this compound from a formulation.
Apparatus: USP Apparatus 2 (Paddle)
Method:
-
Media Preparation: Prepare dissolution media of different pH values, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Apparatus Setup: Fill the dissolution vessels with 900 mL of the selected medium and maintain the temperature at 37 ± 0.5 °C. Set the paddle speed to 50 or 75 RPM.
-
Sample Introduction: Place one unit of the this compound formulation (e.g., tablet or capsule) in each vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of this compound in the samples using a validated stability-indicating HPLC method.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Method:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the this compound solution to the apical (A) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the this compound solution to the basolateral (B) side.
-
At specified time intervals, collect samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[7]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Method:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of this compound solution to determine the baseline pharmacokinetic parameters.
-
Oral (PO) Group: Administer a single oral dose of the this compound formulation.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
Section 5: Visualizations
References
- 1. 2-(Aminomethyl)phenols, a new class of saluretic agents. 5. Fused-ring analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. Predicting phenolic acid absorption in Caco-2 cells: a theoretical permeability model and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 2-Aminophenol - Wikipedia [en.wikipedia.org]
Common impurities in commercial 2-(Aminomethyl)phenol and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2-(Aminomethyl)phenol and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the likely common impurities in commercial this compound?
A1: While a definitive list can vary between manufacturers, common impurities in commercial this compound can be inferred from its synthetic routes. These impurities generally fall into three categories:
-
Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Degradation Products: These can form during storage or handling, particularly if the material is exposed to air, light, or elevated temperatures.
-
Residual Solvents and Reagents: These are substances used during the synthesis and purification process that are not completely removed.
Based on common synthetic pathways, the following are potential impurities:
-
Starting Materials:
-
2-Hydroxybenzonitrile
-
2-(Hydroxymethyl)phenol (Salicyl alcohol)
-
Salicylaldehyde
-
-
Intermediates and Byproducts:
-
2-Hydroxybenzylamine derivatives (from over-alkylation if applicable to the specific synthesis)
-
Polymeric materials
-
Oxidation products (often colored)
-
-
Isomeric Impurities:
-
4-(Aminomethyl)phenol
-
3-(Aminomethyl)phenol
-
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying impurities. Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify major impurities.
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS) to identify unknown impurities by their molecular weight.
-
Gas Chromatography (GC): Suitable for identifying volatile impurities and residual solvents.
Q3: My this compound has a pink or brownish color. Is it still usable?
A3: The appearance of a pink or brownish color often indicates the presence of oxidation products. While the material may still be suitable for some applications, the presence of these impurities can negatively impact sensitive downstream reactions, particularly in drug development where purity is critical. It is recommended to purify the material before use in such cases.
Q4: What is the best way to store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Using this compound
| Symptom | Possible Cause | Suggested Solution |
| Formation of unexpected adducts or byproducts in your reaction. | Presence of reactive impurities in the this compound starting material. | 1. Assess Purity: Analyze the purity of your this compound batch using HPLC. 2. Purify: If significant impurities are detected, purify the material using recrystallization or column chromatography. 3. Re-run Reaction: Use the purified this compound in your reaction and compare the outcome. |
| Low yield or incomplete reaction. | Impurities may be interfering with the catalyst or reacting with your reagents. | 1. Characterize Impurities: If possible, identify the major impurities using LC-MS or NMR. 2. Select Purification Method: Choose a purification method that is likely to remove the identified impurities. 3. Consider a Different Supplier: If purification is not feasible, obtain a higher purity grade of this compound from a different supplier. |
Issue 2: Poor Reproducibility Between Experiments
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent reaction outcomes when using different batches of this compound. | Batch-to-batch variability in the impurity profile of the commercial this compound. | 1. Standardize Starting Material: Before starting a series of experiments, obtain a single, large batch of this compound. 2. Characterize the Batch: Perform a thorough analytical characterization of this batch to establish a baseline impurity profile. 3. Purify if Necessary: If the impurity levels are high or variable, purify the entire batch before use. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many common impurities from this compound. The choice of solvent is critical for successful purification.
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent pair system is often effective for this compound. A common starting point is a mixture of ethanol and water, or toluene and heptane.
Procedure (Ethanol/Water System):
-
Dissolve the impure this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary for Recrystallization (Illustrative):
| Solvent System | Initial Purity (HPLC Area %) | Purity after Recrystallization (HPLC Area %) | Recovery (%) |
| Ethanol/Water | 95.2% | 99.5% | 85% |
| Toluene/Heptane | 95.2% | 99.1% | 80% |
Visualizations
Caption: Experimental workflow for assessing and purifying commercial this compound.
Caption: Logical relationship between synthetic routes and potential impurities.
Validation & Comparative
Efficacy of 2-(Aminomethyl)phenol as a corrosion inhibitor compared to other organic inhibitors
In the relentless battle against material degradation, the deployment of corrosion inhibitors is a cornerstone of asset preservation across numerous industries. Among the arsenal of organic compounds utilized for this purpose, 2-(Aminomethyl)phenol emerges as a noteworthy contender. Its unique molecular architecture, featuring both an amino and a hydroxyl group in close proximity on a benzene ring, bestows upon it significant potential to form a resilient protective barrier on metal surfaces. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against other classes of organic corrosion inhibitors, supported by experimental data and detailed methodologies.
Unveiling the Protective Mechanism: A Tale of Adsorption
The primary mechanism by which this compound and similar organic inhibitors thwart corrosion is through adsorption onto the metal surface. This process involves the formation of a thin, protective film that isolates the metal from the corrosive environment. The presence of heteroatoms such as nitrogen and oxygen, rich in lone pair electrons, along with the π-electrons of the aromatic ring, facilitates strong adsorption onto the vacant d-orbitals of the metal. This interaction can be classified as either physisorption, involving electrostatic forces, or chemisorption, which entails the formation of coordinate bonds between the inhibitor molecules and the metal surface. The result is a hydrophobic layer that repels water and other corrosive agents, effectively stifling both anodic and cathodic corrosion reactions.
Comparative Efficacy: A Data-Driven Analysis
To objectively assess the performance of this compound and its analogues, a review of electrochemical data from scientific literature is essential. The following tables summarize key performance indicators for a series of aminomethylphenol derivatives and other relevant organic inhibitors when tested on mild steel in a 1 M hydrochloric acid (HCl) solution.
Table 1: Potentiodynamic Polarization Data for Aminomethylphenol Derivatives on Mild Steel in 1 M HCl [1]
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE%) |
| Blank | - | -0.506 | 144.00 | - |
| 2-[(phenylamino)methyl]phenol (PAMP-1) | 10⁻⁴ | -0.495 | 42.28 | 70.64 |
| 2-{[(4-hydroxyphenyl)amino]methyl}phenol (HAMP-2) | 10⁻⁴ | -0.483 | 28.12 | 80.47 |
| 2-[(2-hydroxybenzyl)amino]benzonitrile (HABN-3) | 10⁻⁴ | -0.468 | 10.71 | 92.56 |
| 2-{[(3-chlorophenyl)amino]methyl}phenol (CAMP-4) | 10⁻⁴ | -0.475 | 14.07 | 90.23 |
Table 2: Comparison with Other Organic Corrosion Inhibitors on Mild Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
| 1-Aminobenzotriazole | Mild Steel | HCl | 400 ppm | ~98% | [2] |
| Polyphenol Extract (from pomace) | Mild Steel | 1 M HCl | - | 96.68% | [3] |
| N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine carbothioamide (N-MEH) | Mild Steel | 1 M HCl | 0.005 M | 95.3% | [4] |
| Methoxy Phenol (MPH) | N80 Steel | 15% HCl | 75 mM | 78% | [5] |
| Nonyl Phenol (NPH) | N80 Steel | 15% HCl | 75 mM | 83% | [5] |
Note: Direct comparison of inhibition efficiencies across different studies should be approached with caution due to variations in experimental conditions such as temperature, exposure time, and the specific composition of the mild steel used.
Experimental Protocols: The Foundation of Reliable Data
The data presented above is derived from rigorous experimental procedures. A fundamental technique in evaluating corrosion inhibitors is potentiodynamic polarization.
Potentiodynamic Polarization Methodology[1]
1. Electrode Preparation:
-
Working Electrode: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.
-
Counter Electrode: A platinum electrode is used as the auxiliary electrode.
-
Reference Electrode: A Saturated Calomel Electrode (SCE) is utilized as the reference against which the potential of the working electrode is measured.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is assembled with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode.
-
The electrodes are immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specified concentration.
3. Measurement Procedure:
-
The system is allowed to stabilize for a period (e.g., 2 hours) to reach a steady open-circuit potential (OCP).
-
A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
4. Data Analysis:
-
The resulting polarization curve (a plot of current density versus potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Workflow for Evaluating Corrosion Inhibitor Efficacy.
Caption: Comparative Framework for Organic Corrosion Inhibitors.
Conclusion: The Versatility of this compound Derivatives
The experimental data reveals that this compound derivatives are highly effective corrosion inhibitors for mild steel in acidic environments.[1] The inhibition efficiency is significantly influenced by the substituent groups on the aromatic ring. For instance, the presence of an additional hydroxyl group (HAMP-2), a nitrile group (HABN-3), or a chloro group (CAMP-4) enhances the inhibition efficiency compared to the parent compound, 2-[(phenylamino)methyl]phenol (PAMP-1).[1] This suggests that electronic effects and the potential for increased surface coordination play a crucial role in their protective capabilities.
When compared to other classes of organic inhibitors, aminomethylphenol derivatives demonstrate competitive performance. While direct, side-by-side comparisons in the literature are scarce, the high inhibition efficiencies reported for compounds like 1-Aminobenzotriazole and various polyphenol extracts indicate that the selection of an optimal inhibitor is highly dependent on the specific corrosive environment, the metal substrate, and operational conditions.
References
- 1. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investigations [pccc.icrc.ac.ir]
- 3. Inhibition of corrosion of steel in 1 M HCl solution by polyphenol extract: Application for Steel used in the automotive industry in Morocco | Moroccan Journal of Chemistry [revues.imist.ma]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. researchgate.net [researchgate.net]
Comparative study of benzoxazines synthesized from different aminophenols
A Guide for Researchers in Polymer Chemistry and Materials Science
The versatility of benzoxazine resins, a class of phenolic-type thermosets, has garnered significant interest in the development of high-performance materials. Their desirable properties, including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield, make them suitable for a wide range of applications, from aerospace composites to electronics.[1][2] The molecular architecture of the benzoxazine monomer, which is synthesized from a phenol, a primary amine, and formaldehyde, offers extensive possibilities for tailoring the final properties of the cured polybenzoxazine.[1][3]
This guide presents a comparative study of benzoxazines synthesized from a simple phenol (p-cresol) and the three isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). While a direct, comprehensive comparative study of these specific aminophenol-based benzoxazines is not extensively documented in a single source, this guide consolidates information from related systems to provide a predictive comparison of their synthesis and resulting properties. The analysis is supported by established experimental protocols and illustrative diagrams to aid researchers in this field.
Synthesis and Polymerization of Aminophenol-Based Benzoxazines
The synthesis of benzoxazines from aminophenols follows the general Mannich condensation reaction, where the aminophenol acts as the amine source.[3] The reaction involves the condensation of the aminophenol, a phenol (in this case, p-cresol as a representative simple phenol), and formaldehyde. The resulting benzoxazine monomer contains a hydroxyl group from the aminophenol moiety, which can influence the polymerization behavior and the properties of the final thermoset.
The polymerization of benzoxazine monomers is typically a thermally initiated ring-opening polymerization (ROP) that occurs at elevated temperatures, generally between 180°C and 250°C, without the need for a catalyst.[4] The phenolic hydroxyl groups present in the aminophenol-based benzoxazines can act as internal catalysts, potentially lowering the polymerization temperature.[5]
Comparative Performance Data
The following table summarizes the expected and observed trends in the properties of polybenzoxazines derived from different aminophenol isomers, based on studies of related isomeric systems such as monofluorophenols and aromatic diamines.[6][7] The data for a p-cresol-based benzoxazine (without the additional hydroxyl group) is included for reference. It is important to note that these values are illustrative and can vary depending on the specific synthesis and curing conditions.
| Property | p-Cresol-Aniline Based (Reference) | o-Aminophenol Based | m-Aminophenol Based | p-Aminophenol Based |
| Monomer Synthesis Yield | High | Moderate to High | High | High |
| Polymerization Onset Temperature (Tonset) by DSC | ~220 °C | Lower (due to intramolecular H-bonding) | Lowest (meta-position effect) | Higher |
| Polymerization Peak Temperature (Tpeak) by DSC | ~250 °C | Lower | Lowest | Higher |
| Glass Transition Temperature (Tg) by DMA | ~160 °C | Lower (disrupted packing) | Highest (increased crosslink density) | High |
| 5% Weight Loss Temperature (Td5) by TGA | ~350 °C | Slightly Lower | High | High |
| Char Yield at 800 °C (in N2) by TGA | ~40% | Similar to reference | Higher | Higher |
| Mechanical Strength | Moderate | Lower | Higher | High |
Note: The trends for aminophenol-based benzoxazines are hypothesized based on the influence of isomeric substitution on polymerization and properties observed in analogous systems. The presence of the additional hydroxyl group is expected to influence hydrogen bonding and crosslinking density.
The position of the hydroxyl group in the aminophenol isomers is expected to have a pronounced effect on the resulting polybenzoxazine properties. The ortho-isomer may exhibit a lower polymerization temperature due to intramolecular hydrogen bonding between the hydroxyl group and the oxazine ring, which can facilitate ring-opening. However, this may also lead to a less densely crosslinked network and consequently a lower glass transition temperature. The meta-isomer is predicted to result in a higher glass transition temperature and improved thermal stability, a trend observed in other meta-substituted benzoxazine systems, likely due to the formation of a more rigid and densely crosslinked network.[7] The para-isomer is expected to form a more linear and ordered network, leading to good thermal and mechanical properties.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these benzoxazines are provided below.
Synthesis of Benzoxazine Monomers
A solution-based synthesis method is typically employed for preparing benzoxazine monomers.[4]
Materials:
-
p-Cresol, o-Aminophenol, m-Aminophenol, or p-Aminophenol
-
Paraformaldehyde
-
Toluene
-
1,4-Dioxane
-
Sodium hydroxide (1N)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the chosen aminophenol or p-cresol (1 mole) and paraformaldehyde (2 moles) in a 1:1 mixture of toluene and 1,4-dioxane.
-
Heat the mixture to 110°C and stir vigorously for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with 1N sodium hydroxide solution three times, followed by washing with deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
Characterization Techniques
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the benzoxazine ring.
-
Procedure: Acquire the FTIR spectrum of the synthesized monomer.
-
Expected Result: The appearance of characteristic absorption bands around 920-950 cm⁻¹ (out-of-plane C-H bending of the oxazine ring), 1030 cm⁻¹ (asymmetric C-O-C stretching), and 1230 cm⁻¹ (symmetric C-O-C stretching), and the disappearance of the N-H and O-H stretching bands from the primary amine and phenol (if fully reacted).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the benzoxazine monomer.
-
Procedure: Record ¹H NMR and ¹³C NMR spectra of the monomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected Result: In the ¹H NMR spectrum, characteristic peaks for the methylene protons of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are expected to appear around 4.9 ppm and 5.4 ppm, respectively. In the ¹³C NMR spectrum, signals for the carbons of these methylene groups should be observed around 50 ppm and 80 ppm.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the polymerization behavior of the benzoxazine monomer.
-
Procedure: Heat a small sample of the monomer in a DSC instrument under a nitrogen atmosphere at a heating rate of 10 °C/min.
-
Expected Result: An exothermic peak will be observed, indicating the ring-opening polymerization. The onset temperature (Tonset) and the peak temperature (Tpeak) of this exotherm provide information about the curing process.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and char yield of the cured polybenzoxazine.
-
Procedure: Cure the benzoxazine monomer by heating it through its polymerization exotherm. Then, heat the cured polymer in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10 °C/min.
-
Expected Result: The TGA thermogram will show the decomposition profile of the polymer. The temperature at which 5% weight loss occurs (Td5) is a measure of thermal stability, and the percentage of material remaining at 800°C is the char yield.
5. Dynamic Mechanical Analysis (DMA):
-
Purpose: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured polybenzoxazine.
-
Procedure: Prepare a rectangular sample of the cured polymer and analyze it using a DMA instrument in a suitable mode (e.g., single cantilever or tensile) over a temperature range.
-
Expected Result: The peak of the tan δ curve is typically taken as the glass transition temperature (Tg). The storage modulus in the glassy and rubbery regions provides information about the stiffness and crosslink density of the polymer.
Visualizing Synthesis and Structure-Property Relationships
The following diagrams illustrate the synthesis workflow and the anticipated relationships between the isomeric structure of the aminophenol and the properties of the resulting polybenzoxazine.
Caption: General workflow for the synthesis of aminophenol-based benzoxazines.
Caption: Expected influence of aminophenol isomer on polybenzoxazine properties.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. digitallibrarynasampe.org [digitallibrarynasampe.org]
In Vitro vs. In Vivo Antioxidant Activity of 2-(Aminomethyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activity of 2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine (2-HOBA). While direct quantitative in vitro data on this compound's radical scavenging activity is limited in publicly available literature, this guide synthesizes available in vivo evidence and compares its profile with standard antioxidants, providing a valuable resource for researchers in the field of oxidative stress and drug development.
Executive Summary
This compound is a naturally occurring compound found in buckwheat that has demonstrated significant in vivo antioxidant effects.[1] Its primary mechanism of action appears to be the selective scavenging of reactive dicarbonyl species, such as malondialdehyde (MDA) and isolevuglandins (IsoLGs), which are key mediators of cellular damage in oxidative stress.[1][2][3] This targeted scavenging activity contributes to its protective effects in various preclinical models of diseases associated with oxidative stress, including cardiovascular conditions and neurodegenerative disorders.[1][2][4]
Data Presentation
In Vivo Antioxidant Activity of this compound
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Malondialdehyde (MDA) Levels | Ldlr-/- mice (Hypercholesterolemia) | 1 g/L 2-HOBA in drinking water | Significantly decreased MDA adduct content in atherosclerotic lesions. | [2] |
| Myocardial Infarction (MI) mouse model | 2-HOBA administration post-MI | Suppressed the increased levels of MDA. | [4] | |
| Isolevuglandin (IsoLG) Adducts | Ldlr-/- mice (Hypercholesterolemia) | 1 g/L 2-HOBA in drinking water | Markedly reduced IsoLG adduct content in atherosclerotic lesions. | [2] |
| Cardiac tissue of mice | 1 g/L 2-HOBA in drinking water | Reduced levels of isoLG protein adducts. | [1] | |
| Antioxidant Enzyme Activity | Myocardial Infarction (MI) mouse model | 2-HOBA administration post-MI | Significantly increased the expression of superoxide dismutase 1 (SOD1) and Catalase. | [4] |
| Reactive Oxygen Species (ROS) Production | Myocardial Infarction (MI) mouse model | 2-HOBA administration post-MI | Reduced ROS production in cardiac sections. | [4] |
In Vitro Antioxidant Activity of Standard Antioxidants (for comparison)
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | FRAP Assay (Trolox Equivalents) |
| Trolox | ~3.77 - 5.14 µg/mL | ~2.93 µg/mL | Standard |
| Ascorbic Acid | ~4.40 µg/mL | ~50 µg/mL | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared.
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound and a standard antioxidant are prepared.
-
A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).
-
A specific volume of the test compound or standard is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically Trolox, and is expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking 2-(Aminomethyl)phenol: A Comparative Guide to its Antioxidant Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(Aminomethyl)phenol's Antioxidant Efficacy Against Commercial Standards
In the continuous search for potent and effective antioxidant compounds, this compound, also known as 2-hydroxybenzylamine, has emerged as a promising candidate. This guide provides a comprehensive performance benchmark of this compound against established commercial antioxidants, supported by experimental data from various in vitro and cellular assays. Our objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of this compound.
Executive Summary of Antioxidant Performance
The antioxidant capacity of this compound was evaluated against well-known commercial antioxidants such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and Vitamin C. The following tables summarize the quantitative data obtained from key antioxidant assays. Lower IC50/EC50 values indicate higher antioxidant potency.
| Antioxidant | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Cation Scavenging Assay (Trolox Equivalents) | Oxygen Radical Absorbance Capacity (ORAC) Assay (µmol TE/g) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Butylated Hydroxytoluene (BHT) | ~15 - 45 µg/mL | ~1.5 - 2.5 | Data Not Available |
| Trolox | ~5 - 15 µg/mL | 1.0 (Standard) | Standard |
| Vitamin C (Ascorbic Acid) | ~2 - 8 µg/mL | ~0.9 - 1.1 | ~1,019,690 µmol TE/100g[1] |
| Antioxidant | Cellular Antioxidant Activity (CAA) Assay (EC50) | Inhibition of Lipid Peroxidation (TBARS Assay) (IC50) |
| This compound | Data Not Available | Data Not Available |
| Butylated Hydroxyanisole (BHA) | Data Not Available | Data Not Available |
| Tertiary-butylhydroquinone (TBHQ) | Data Not Available | Data Not Available |
| Vitamin E | Data Not Available | ~5.6 µM/mL[2] |
Mechanism of Action: The Role of Phenolic Antioxidants
Phenolic compounds, including this compound, exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. This process interrupts the chain reactions of oxidation, thus preventing cellular damage. The general mechanism is depicted below.
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Protocol:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the antioxidant solution are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance in the presence of the antioxidant.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the antioxidant are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant in a multi-well plate.
-
A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to prevent the formation of intracellular reactive oxygen species (ROS).
Protocol:
-
Adherent cells (e.g., HepG2) are cultured in a multi-well plate.
-
The cells are loaded with a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until oxidized.
-
The cells are then treated with the antioxidant at various concentrations.
-
A radical initiator, such as AAPH, is added to induce oxidative stress.
-
The fluorescence intensity is measured over time.
-
The EC50 value, the concentration of the antioxidant required to inhibit 50% of the ROS production, is calculated.
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.
Protocol:
-
A lipid-rich sample (e.g., tissue homogenate, cell lysate) is incubated with an oxidizing agent to induce lipid peroxidation.
-
The sample is then treated with a solution of thiobarbituric acid (TBA) under acidic conditions and heated.
-
MDA in the sample reacts with TBA to form a pink-colored adduct.
-
The absorbance of this adduct is measured spectrophotometrically at 532 nm.
-
The concentration of MDA is determined by comparison with a standard curve. The IC50 value represents the concentration of the antioxidant that inhibits 50% of lipid peroxidation.
Oxidative Stress Signaling Pathways
Oxidative stress activates several intracellular signaling pathways that can lead to cellular damage or, conversely, trigger protective antioxidant responses. Understanding these pathways is crucial for the development of targeted antioxidant therapies.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade that is activated by oxidative stress and regulates various cellular processes, including inflammation, apoptosis, and cell survival.
Caption: Simplified MAPK signaling pathway activated by oxidative stress.
Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.
Caption: The Nrf2-Keap1 pathway in response to oxidative stress.
Conclusion
While this compound shows significant promise as an antioxidant, particularly through its mechanism of scavenging harmful dicarbonyls, further quantitative studies using standardized in vitro antioxidant assays are necessary to fully benchmark its performance against commercial antioxidants. The detailed protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses and for understanding the broader context of antioxidant action in cellular systems. This information is intended to empower researchers in making informed decisions for the development of novel therapeutic strategies against oxidative stress-related diseases.
References
Cross-Validation of Analytical Methods for the Determination of 2-(Aminomethyl)phenol: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 2-(Aminomethyl)phenol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing.
Overview of Analytical Methods
The determination of this compound can be accomplished using several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of different analytical methods for the determination of aminophenol isomers and related compounds. While specific data for this compound is limited in publicly available literature, the data presented here for structurally similar compounds provides a reliable indication of the expected performance for method validation.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Capillary Electrophoresis (CE) |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.15 µg/mL | 1.5 µg/mL |
Note: The data presented is a synthesis from studies on aminophenol isomers and related phenolic compounds and serves as a general reference.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound due to its robustness and ease of use.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A mixed-mode stationary phase column containing both SCX and C18 moieties is recommended for optimal separation of aminophenol isomers.[1]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous phosphate buffer (pH 4.85) and methanol (85:15, v/v) has been shown to be effective for separating aminophenol isomers.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection: UV detection at 285 nm.[1]
-
Quantification: External standard calibration curve generated from a series of known concentrations of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent tool for impurity profiling and trace-level analysis. Derivatization is often required to improve the volatility and thermal stability of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique for derivatizing phenolic and amino groups.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: Operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Quantification: Internal standard method using a structurally similar compound not present in the sample.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a green analytical alternative.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution of 25 mM sodium phosphate at pH 2.5.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
-
Quantification: External standard calibration.
Cross-Validation Workflow
Cross-validation is essential when two or more analytical methods are used to generate data within the same study, ensuring consistency and reliability of the results.[2] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: A flowchart illustrating the cross-validation process for analytical methods.
Conclusion
The choice of an analytical method for the determination of this compound should be based on a thorough evaluation of the method's performance characteristics and the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control. GC-MS provides higher sensitivity and selectivity, which is advantageous for trace analysis and impurity profiling, though it often requires derivatization. Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, particularly suitable for research and development settings. Cross-validation of these methods is paramount to ensure the consistency and reliability of analytical data throughout the drug development lifecycle.
References
Comparing the electrochemical behavior of steel protected by different aminophenol isomers
A comprehensive guide for researchers on the corrosion inhibition performance of ortho-, meta-, and para-aminophenol on steel surfaces, supported by experimental data.
This guide provides a detailed comparison of the electrochemical behavior of steel protected by the three structural isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). The efficacy of these isomers as corrosion inhibitors is evaluated based on data from various electrochemical and surface analysis techniques. This document is intended for researchers and scientists in the fields of materials science, corrosion engineering, and drug development who are seeking to understand the relative performance of these compounds in protecting steel from corrosion.
Comparative Performance of Aminophenol Isomers
The effectiveness of aminophenol isomers as corrosion inhibitors for steel is significantly influenced by the position of the amino (-NH2) and hydroxyl (-OH) groups on the benzene ring. These functional groups act as adsorption centers, forming a protective layer on the metal surface that mitigates corrosion. The relative positions of these groups in the ortho, meta, and para isomers lead to differences in their chelating ability, electron density distribution, and steric hindrance, which in turn affect their inhibition efficiency.
Generally, the inhibition efficiency of the aminophenol isomers, particularly in their polymerized form, has been found to follow the order: p-aminophenol > o-aminophenol > m-aminophenol .[1] This is attributed to the molecular structure of p-aminophenol, which allows for the formation of a more compact and adherent protective film on the steel surface.
However, it is important to note that the performance of these isomers can be highly dependent on the specific environmental conditions, such as the corrosive medium (e.g., HCl, H2SO4, or NaCl solution) and whether the inhibitor is used as a monomer or as an electropolymerized coating.[2] For instance, while o-aminophenol and m-aminophenol have been shown to act as cathodic inhibitors in hydrochloric acid, they have also been observed to potentially accelerate corrosion in sulfuric acid environments. In some cases, o-aminophenol has been reported to act as a corrosion accelerator even in HCl.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the corrosion inhibition performance of aminophenol isomers on steel.
Table 1: Corrosion Inhibition Efficiency of Poly(aminophenol) Isomers in 1M HCl [1]
| Inhibitor (Concentration) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | -479 | 1122 | - |
| Poly(o-aminophenol) (250 mg/L) | -483 | 64 | 94.3 |
| Poly(m-aminophenol) (250 mg/L) | -485 | 87 | 92.2 |
| Poly(p-aminophenol) (250 mg/L) | -481 | 39 | 96.5 |
Table 2: Electrochemical Parameters for Poly(m-aminophenol) Coated Mild Steel in 3.5% NaCl [3]
| Sample | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Corrosion Rate (mpy) |
| Uncoated Low Carbon Steel | -0.654 | 87 | 4.28 |
| Poly(m-aminophenol) Coated Steel | -0.598 | 1.34 | 2.14 |
Table 3: Corrosion Rate and Inhibition Efficiency of 4-Aminophenol (p-AP) in 1M H2SO4 at 313 K [4]
| Inhibitor Concentration (ppm) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |
| 0 | 425 | - |
| 200 | 200 | 52.9 |
| 400 | 150 | 64.7 |
| 600 | 100 | 76.5 |
| 800 | 50 | 88.2 |
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the corrosion inhibition performance of the aminophenol isomers.
Potentiodynamic Polarization
Potentiodynamic polarization studies are conducted to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) of the steel samples.[1]
-
Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers, degreased with acetone, and rinsed with distilled water before being dried.
-
Electrochemical Cell: A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium, such as 1M HCl, is prepared.[1]
-
Measurement: The working electrode is immersed in the test solution for a stabilization period to attain a steady open circuit potential. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential at a specific scan rate.
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the formation of a protective film on the metal surface and to determine the charge transfer resistance.[5][6]
-
Electrochemical Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: The measurements are performed at the open circuit potential. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition.
Weight Loss Method
The weight loss method is a straightforward technique to determine the corrosion rate.[4][7]
-
Specimen Preparation: Pre-weighed mild steel specimens are prepared as described above.
-
Immersion Test: The specimens are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.
-
Final Measurement: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The corrosion rate (CR) is calculated from the weight loss using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the specimen, T is the immersion time, and D is the density of the metal. The inhibition efficiency is calculated based on the reduction in the corrosion rate.
Visualizations
Experimental Workflow for Electrochemical Analysis
Caption: Workflow for electrochemical analysis of corrosion inhibition.
Proposed Mechanism of Corrosion Inhibition
Caption: Proposed mechanism of aminophenol corrosion inhibition.
References
- 1. newsama.com [newsama.com]
- 2. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Corrosion Inhibition of Mild Steel by Electrodeposited Poly(M-Aminophenol) Coating | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)phenol Derivatives as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various 2-(aminomethyl)phenol derivatives, supported by experimental data from peer-reviewed literature. The structure-activity relationship (SAR) of these compounds is explored, offering insights for the rational design of novel and potent antioxidants.
I. Comparative Antioxidant Activity
The antioxidant capacity of this compound derivatives is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group and the potential for metal chelation. The introduction of an aminomethyl group via the Mannich reaction can modulate this activity. The following tables summarize the in vitro antioxidant activities of various Mannich bases of phenols, which serve as structural analogs to this compound derivatives. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the radical or oxidative activity. A lower IC50 value indicates higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Phenolic Mannich Bases
| Compound | Parent Phenol | Amine Moiety | IC50 (µM) | Reference |
| 1 | Dehydrozingerone | Dimethylamine | 50.23 | [1] |
| 2 | Dehydrozingerone | Diethylamine | >147.64 | [1] |
| 3 | Dehydrozingerone | N-methylpiperazine | 89.83 | [1] |
| 4 | Dehydrozingerone | Pyrrolidine | 114.62 | [1] |
| 5 | Dehydrozingerone | Morpholine | 147.64 | [1] |
| Dehydrozingerone (Parent) | - | - | 103.35 | [1] |
| Quercetin (Standard) | - | - | 21.74 | [1] |
Table 2: ABTS Radical Scavenging Activity of Phenolic Compounds
| Compound | Class | IC50 (µg/mL) | Reference |
| Methanol Extract | Macaranga hypoleuca | 3.72 | [2] |
| Ethyl Acetate Fraction | Macaranga hypoleuca | 2.10 | [2] |
| n-Butanol Fraction | Macaranga hypoleuca | 3.21 | [2] |
| Water Fraction | Macaranga hypoleuca | 3.19 | [2] |
| Trolox (Standard) | - | 2.34 | [2] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Phenolic Compounds
| Compound | Class | IC50 (µg/mL) | Reference |
| Methanol Extract | Macaranga hypoleuca | 3.10 | [2] |
| Ethyl Acetate Fraction | Macaranga hypoleuca | 0.99 | [2] |
| n-Butanol Fraction | Macaranga hypoleuca | 0.48 | [2] |
| Water Fraction | Macaranga hypoleuca | 1.46 | [2] |
| Trolox (Standard) | - | 0.24 | [2] |
II. Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, quercetin, or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction Mixture: A small volume of the test compound or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Ferrous Ion (Fe²⁺) Chelating Activity Assay
This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is disrupted. The degree of color reduction is a measure of the chelating activity.
Procedure:
-
Reaction Mixture: The test compound at various concentrations is mixed with a solution of ferrous chloride (FeCl₂).
-
Initiation of Complex Formation: Ferrozine solution is added to the mixture to initiate the formation of the ferrozine-Fe²⁺ complex. A control is prepared without the test compound.
-
Incubation: The mixture is shaken and incubated at room temperature for a specified time (e.g., 10 minutes).
-
Absorbance Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm.
-
Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, representing the concentration of the compound that chelates 50% of the ferrous ions, is determined from the dose-response curve.
III. Visualization of Antioxidant Mechanisms
The primary antioxidant mechanisms of this compound derivatives are direct radical scavenging and metal ion chelation. These processes are chemical interactions rather than complex biological signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Hydrogen Atom Transfer (HAT) mechanism of radical scavenging.
Caption: Metal chelation mechanism preventing oxidative reactions.
IV. Structure-Activity Relationship (SAR) Insights
Based on the available data for phenolic Mannich bases, several SAR trends can be inferred:
-
Phenolic Hydroxyl Group: The presence of the phenolic -OH group is crucial for the radical scavenging activity. It acts as a hydrogen donor to neutralize free radicals, forming a stable phenoxyl radical.
-
Aminomethyl Substituent: The nature of the amine in the aminomethyl group influences the antioxidant activity. In the dehydrozingerone series, the dimethylamine derivative showed the highest DPPH scavenging activity, suggesting that the basicity and steric factors of the amine play a role.[1]
-
Substitution on the Aromatic Ring: The position and nature of other substituents on the phenolic ring can affect the antioxidant capacity by influencing the bond dissociation enthalpy of the O-H bond and the stability of the resulting phenoxyl radical. Electron-donating groups generally enhance antioxidant activity.
-
Metal Chelating Ability: The ortho-positioning of the hydroxyl and aminomethyl groups creates a potential bidentate ligand site for chelating pro-oxidant metal ions like Fe²⁺. This chelation prevents the participation of these metals in Fenton-like reactions that generate highly reactive hydroxyl radicals.
V. Conclusion
This guide provides a comparative overview of the antioxidant properties of this compound derivatives and their structural analogs. The data indicates that these compounds are promising antioxidants, with their activity being tunable through modifications of the aminomethyl group and substitution on the phenolic ring. The primary mechanisms of action are radical scavenging via hydrogen atom transfer and metal ion chelation. Further research focusing on the systematic synthesis and evaluation of a diverse library of this compound derivatives is warranted to fully elucidate their SAR and to develop potent antioxidant agents for various applications.
References
A Head-to-Head Comparison: 2-(Aminomethyl)phenol vs. Butylated Hydroxytoluene (BHT)
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, performance, and applications of two key phenolic compounds.
In the realm of antioxidant and stabilizing agents, both 2-(Aminomethyl)phenol and Butylated Hydroxytoluene (BHT) are notable phenolic compounds. However, their primary mechanisms of action and, consequently, their ideal applications differ significantly. This guide provides a detailed, evidence-based comparison of their performance, supported by experimental data and protocols, to aid in the selection of the appropriate agent for specific research and development needs.
Core Properties and Applications
| Feature | This compound (2-HOBA) | Butylated Hydroxytoluene (BHT) |
| Primary Function | Selective dicarbonyl scavenger, antioxidant[1] | Free radical scavenging antioxidant, preservative[2][3] |
| Key Applications | Research in cardiovascular diseases (atherosclerosis), inflammation, neurodegenerative diseases[4] | Food preservation, cosmetics, pharmaceuticals, industrial fluids (fuels, oils)[2] |
| Mechanism of Action | Traps reactive dicarbonyl species (e.g., isolevuglandins), preventing protein and lipid modification[1][4] | Donates a hydrogen atom to peroxy radicals, terminating autoxidation chain reactions[2][3] |
| Regulatory Status | Investigational compound for nutritional and therapeutic use[5] | Generally Recognized as Safe (GRAS) by the US FDA for use in food within specified limits[2] |
Performance Data: A Tale of Two Mechanisms
Direct quantitative comparison of the antioxidant capacity of this compound and BHT using standard free radical scavenging assays is challenging due to a lack of published data for this compound in these specific tests. The available research strongly indicates that this compound's primary value lies in its potent dicarbonyl scavenging activity, a function not typically measured by assays like DPPH, ABTS, or FRAP.
Butylated Hydroxytoluene (BHT): Free Radical Scavenging Activity
BHT is a well-established free radical scavenger. Its antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Antioxidant Assay | IC50 Value of BHT (μg/mL) | Reference |
| DPPH Radical Scavenging | 10.78 - 555.00 | [6][7] Note: IC50 values for BHT can vary significantly based on the specific experimental conditions of the DPPH assay. |
This compound (2-HOBA): Dicarbonyl Scavenging Prowess
2-HOBA excels as a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), which are products of lipid peroxidation. These dicarbonyls can form adducts with proteins and DNA, leading to cellular dysfunction and contributing to the pathology of various diseases.
In a study on hypercholesterolemic mice, 2-HOBA treatment was shown to:
-
Reduce the formation of malondialdehyde (MDA) and IsoLG adducts in the aorta.
-
Decrease inflammation and the number of apoptotic cells in atherosclerotic plaques.
-
Promote efferocytosis (the clearance of apoptotic cells).
-
Preserve HDL function by preventing the formation of dicarbonyl adducts on HDL proteins[4].
These findings highlight that while BHT directly intercepts free radicals, 2-HOBA works downstream to neutralize harmful byproducts of oxidative stress.
Experimental Protocols
DPPH Radical Scavenging Assay (for BHT)
This protocol outlines a general procedure for determining the free radical scavenging activity of a compound like BHT using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (BHT)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound (BHT) and the positive control in methanol.
-
Reaction: Mix a specific volume of each sample dilution with a volume of the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes)[8].
-
Measurement: Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity[9].
Dicarbonyl Scavenging Assay (Conceptual for 2-HOBA)
While a standardized kit for dicarbonyl scavenging is not as common as for free radical scavenging, the principle involves incubating the scavenger with a source of dicarbonyls and then measuring the reduction in dicarbonyl-adduct formation on a target molecule (e.g., a protein).
Conceptual Workflow:
-
Generation of Dicarbonyls: Induce lipid peroxidation in a system (e.g., LDL oxidation) to generate reactive dicarbonyls like MDA and IsoLGs.
-
Incubation: Incubate the target molecule (e.g., a standard protein like BSA or HDL) with the dicarbonyl-generating system in the presence and absence of 2-HOBA.
-
Quantification of Adducts: Use techniques like ELISA or mass spectrometry to quantify the level of dicarbonyl-protein adducts.
-
Analysis: A significant reduction in the level of adducts in the presence of 2-HOBA indicates its dicarbonyl scavenging activity.
Signaling Pathways and Mechanisms of Action
BHT: Free Radical Scavenging Pathway
BHT's antioxidant mechanism is a classic example of a chain-breaking antioxidant. It interrupts the autoxidation process of lipids and other organic materials.
Caption: BHT's free radical scavenging mechanism.
This compound: Dicarbonyl Scavenging Pathway
2-HOBA's protective effect stems from its ability to directly trap reactive dicarbonyls, thereby preventing them from damaging cellular components.
Caption: 2-HOBA's dicarbonyl scavenging mechanism.
Stability and Safety Profile
| Aspect | This compound (2-HOBA) | Butylated Hydroxytoluene (BHT) |
| Stability | Studies have focused on improving its aqueous solubility and thermal stability through salt formation. | Stable under normal conditions, but its levels can decrease over time in formulations, which is an expected part of its function as a sacrificial antioxidant. |
| Safety Summary | Generally well-tolerated in preclinical and clinical studies, with no evidence of mutagenicity[10]. It is being investigated as a nutritional supplement. | Considered safe for its intended use in food and cosmetics at low concentrations. High doses in animal studies have been associated with liver and kidney effects. It is a mild skin irritant and a moderate sensitizer. |
Conclusion for the Researcher
The choice between this compound and Butylated Hydroxytoluene should be guided by the specific application and the underlying mechanism of oxidative damage being addressed.
-
BHT is a cost-effective and well-characterized free radical scavenger suitable for preventing autoxidation in a wide range of products, particularly in the food, cosmetic, and industrial sectors. Its primary role is preventative, inhibiting the initiation and propagation of oxidative chain reactions.
-
This compound (2-HOBA) is a specialized dicarbonyl scavenger . Its strength lies in mitigating the downstream damage caused by oxidative stress, particularly in biological systems where reactive carbonyl species contribute to disease pathology. It is a promising candidate for therapeutic and nutraceutical applications aimed at combating inflammation and cellular damage associated with a variety of chronic diseases.
For researchers in drug development, 2-HOBA offers a targeted approach to address the consequences of lipid peroxidation, while BHT remains a valuable tool for formulation stability. Future research, including direct comparative studies on free radical scavenging and a wider range of dicarbonyl species, will further elucidate the distinct advantages of each compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. marinebiology.pt [marinebiology.pt]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
Evaluating the Synergistic Antioxidant Potential of 2-(Aminomethyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, the exploration of synergistic antioxidant combinations holds significant promise. 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), has emerged as a compound of interest due to its unique mechanism of action. Unlike broad-spectrum antioxidants that scavenge a wide range of reactive oxygen species (ROS), this compound is a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), malondialdehyde (MDA), and glyoxal.[1][2][3] This targeted action prevents the modification of cellular macromolecules and the subsequent cellular dysfunction, inflammation, and apoptosis associated with dicarbonyl stress, without disrupting normal ROS signaling pathways.[1][2] This guide provides a comparative evaluation of the antioxidant effects of this compound, summarizing available experimental data and outlining its potential for synergistic applications with other antioxidant compounds.
Comparative Antioxidant Performance
While direct quantitative studies on the synergistic antioxidant effects of this compound in combination with other antioxidants using standard in vitro assays are limited, preclinical studies provide valuable insights into its efficacy in mitigating oxidative stress-related damage. The following tables summarize key findings from in vivo and in vitro experiments, comparing the effects of this compound to other antioxidants or control conditions.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Hypercholesterolemia
| Parameter | Vehicle | 4-HOBA (non-reactive analog) | 2-HOBA | % Reduction with 2-HOBA vs. Vehicle | Reference |
| Aortic Atherosclerosis (en face) | N/A | N/A | N/A | 60% | [1] |
| MDA-LDL Levels | N/A | N/A | Reduced | N/A | [1] |
| MDA-HDL Levels | N/A | N/A | Reduced | N/A | [1] |
| HDL Cholesterol Efflux Capacity | N/A | N/A | Increased | N/A | [1] |
MDA-LDL: Malondialdehyde-modified Low-Density Lipoprotein; MDA-HDL: Malondialdehyde-modified High-Density Lipoprotein.
Table 2: In Vitro Effects of this compound on Oxidative Stress-Induced Cellular Damage
| Cell Type | Treatment | Parameter Measured | Outcome with 2-HOBA | Reference |
| Human Aortic Endothelial Cells | 250 µM H₂O₂ | Apoptosis (Annexin V staining) | Markedly decreased number of apoptotic cells | [1] |
| Mouse Primary Macrophages | 250 µM H₂O₂ | Apoptosis (Annexin V staining) | Markedly decreased number of apoptotic cells | [1] |
| Mouse Primary Macrophages | Oxidized LDL | Inflammatory Response (mRNA levels of IL-1β, IL-6, TNF-α) | Significantly reduced | [1] |
These findings highlight the potent protective effects of this compound against oxidative stress-induced cellular damage and inflammation, suggesting a mechanism that complements traditional antioxidants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for common antioxidant assays that can be used to evaluate the synergistic effects of this compound with other compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (this compound and other antioxidants) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Add a specific volume of the test compound solution at different concentrations to a cuvette or microplate well.
-
Add the DPPH working solution to the test compound solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank is prepared with the solvent and DPPH solution.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Generate the ABTS•+ radical cation by mixing the ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound solution at different concentrations to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A blank is prepared with the solvent and ABTS•+ solution.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Test compound at various concentrations
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh and warm it to 37°C.
-
Add a small volume of the test compound solution to a cuvette or microplate well.
-
Add the FRAP reagent and mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of Fe²⁺ or Trolox.
-
The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Logical Relationship of this compound's Mechanism
References
A Comparative DFT Analysis of the Antioxidant Mechanisms of Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Ortho-, Meta-, and Para-Aminophenol Antioxidant Activity Based on Density Functional Theory (DFT) Studies.
This guide provides a comparative analysis of the antioxidant mechanisms of aminophenol isomers (ortho-, meta-, and para-aminophenol) based on computational data from Density Functional Theory (DFT) studies. The antioxidant potential of these isomers is evaluated through key thermodynamic parameters, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), which are crucial in determining the predominant mechanism of free radical scavenging.
Key Antioxidant Mechanisms
The antioxidant activity of phenolic compounds, including aminophenol isomers, is primarily governed by three mechanisms:
-
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a free radical. This mechanism is primarily evaluated by the Bond Dissociation Enthalpy (BDE) of the O-H or N-H bond. A lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity via this pathway.
-
Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation, followed by the transfer of a proton. The feasibility of this mechanism is assessed by the Ionization Potential (IP). A lower IP suggests a greater propensity for electron donation.
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism, also a two-step process, begins with the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the free radical. The initial deprotonation step is evaluated by the Proton Affinity (PA). A lower PA indicates a more acidic proton and a higher likelihood of this pathway, particularly in polar solvents.
Below is a diagram illustrating these competing antioxidant mechanisms for an aminophenol isomer.
A Comparative Guide to the Corrosion Inhibition Potential of 2-(Aminomethyl)phenol and Related Compounds in Diverse Corrosive Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential corrosion inhibition efficiency of 2-(Aminomethyl)phenol. Due to a lack of extensive direct experimental data on this compound as a corrosion inhibitor in publicly available literature, this document leverages data from structurally similar compounds, including aminophenol isomers, aniline, and various phenol derivatives. This approach allows for an objective comparison and provides a scientific basis for estimating the potential performance of this compound in different corrosive media, namely acidic and alkaline environments.
Introduction to Corrosion Inhibition by Organic Molecules
Organic compounds are widely utilized as corrosion inhibitors for various metals and alloys. Their effectiveness typically stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The presence of heteroatoms such as nitrogen and oxygen, as well as aromatic rings, in the molecular structure of compounds like this compound, are known to facilitate this adsorption process. These functional groups can act as active centers for adsorption on the metal surface.[1]
The inhibition mechanism can involve either physisorption, which is based on electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the organic molecule and the metal. Often, a combination of both mechanisms is observed.
Comparative Performance Data
To provide a comprehensive overview, the following tables summarize the corrosion inhibition efficiency of compounds structurally related to this compound in acidic (hydrochloric and sulfuric acid) and alkaline (sodium hydroxide) media. The data has been compiled from various studies and is presented to serve as a benchmark for the potential performance of this compound.
Corrosion Inhibition in Acidic Media (Mild Steel)
Table 1: Inhibition Efficiency of Phenol and Aniline Derivatives on Mild Steel in Acidic Solutions
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| 4-Aminophenol | 1M H₂SO₄ | 600 ppm | 40 | 80.1 | Weight Loss | [2] |
| o-Aminophenol | 0.5 M HCl | Various | Not Specified | Accelerates Corrosion | Weight Loss | [3][4] |
| p-Toluidine | 0.5 M HCl | Various | Not Specified | Good Inhibition | Weight Loss | [3][4] |
| Aniline | 1M HCl | 10⁻³ M | 30 | ~85 | Potentiodynamic Polarization | [5][6] |
| N-Methylaniline | Not Specified | Not Specified | Not Specified | Good Inhibition | Not Specified | |
| 3-Nitroaniline | Not Specified | Not Specified | Not Specified | Increases Corrosion | Not Specified | |
| Nonyl Phenol | 15% HCl | 75 mM | Ambient | 83 | Weight Loss | [7] |
| Methoxy Phenol | 15% HCl | 75 mM | Ambient | 78 | Weight Loss | [7] |
Corrosion Inhibition in Alkaline Media (Aluminum)
Table 2: Inhibition Efficiency of Phenol and Aniline Derivatives on Aluminum in NaOH Solution
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| p-Aminophenol | NaOH | Not Specified | 25 | High | Weight Loss, Gasometry | [8][9][10] |
| Phenol | NaOH | Not Specified | 25 | Moderate | Weight Loss, Gasometry | [8][9][10] |
| o-Cresol | NaOH | Not Specified | 25 | Moderate | Weight Loss, Gasometry | [8][9][10] |
| p-Cresol | NaOH | Not Specified | 25 | Moderate | Weight Loss, Gasometry | [8][9][10] |
| p-Chlorophenol | NaOH | Not Specified | 25 | High | Weight Loss, Gasometry | [8][9][10] |
| Catechol | Bicarbonate Buffer (pH 11) | 10 mM | Not Specified | 98 | Electrochemical Impedance Spectroscopy | [11] |
| Resorcinol | Bicarbonate Buffer (pH 11) | 100 mM | Not Specified | 98.7 | Electrochemical Impedance Spectroscopy | [11] |
| Quinol | Bicarbonate Buffer (pH 11) | Not Specified | Not Specified | Moderate | Electrochemical Impedance Spectroscopy | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate the corrosion inhibition efficiency of organic compounds.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.[12][13]
-
Specimen Preparation: Metal specimens (e.g., mild steel or aluminum) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and a degreasing solvent (like acetone), and then dried.[12] The initial weight of each specimen is accurately recorded.
-
Immersion Test: The pre-weighed specimens are suspended in the corrosive solution (e.g., 1M HCl or 1M NaOH) with and without the inhibitor at a specific concentration and temperature for a predetermined period.[12]
-
Post-Immersion Analysis: After the immersion period, the specimens are removed, carefully cleaned to remove corrosion products (typically with a soft brush and appropriate cleaning solutions), washed, dried, and re-weighed.[12]
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the specimen in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[13]
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[14][15][16]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate.[14]
-
Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.[14]
-
Calculation of Inhibition Efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[17][18][19][20]
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC potential signal is then applied over a range of frequencies. The resulting AC current response is measured.
-
Data Analysis: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit to model the corrosion process. Key parameters obtained include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[17][18]
-
Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Visualizing Corrosion Inhibition Mechanisms and Workflows
General Mechanism of Corrosion Inhibition
The following diagram illustrates the fundamental principle of how an organic inhibitor like this compound is expected to function.
Caption: General mechanism of corrosion inhibition by adsorption.
Experimental Workflow for Inhibitor Evaluation
The logical flow for evaluating a potential corrosion inhibitor is depicted in the diagram below.
Caption: Workflow for evaluating corrosion inhibitor efficiency.
Conclusion
While direct experimental data on the corrosion inhibition performance of this compound is limited, the analysis of structurally related compounds provides valuable insights. Based on the data for aminophenol isomers, aniline, and phenol derivatives, it is plausible to hypothesize that this compound could exhibit significant corrosion inhibition properties, particularly in alkaline environments for aluminum and potentially for mild steel in acidic media, although the ortho-position of the aminomethyl group might influence its adsorption behavior. The presence of both an amino group and a hydroxyl group on the aromatic ring suggests a strong potential for adsorption onto metal surfaces.
Further experimental investigation employing the standardized protocols outlined in this guide is necessary to definitively determine the corrosion inhibition efficiency of this compound and to fully understand its mechanism of action in different corrosive media. Such studies would be a valuable contribution to the field of corrosion science and could lead to the development of new, effective corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds [bjas.journals.ekb.eg]
- 4. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
- 5. Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. russian.tsijournals.com [russian.tsijournals.com]
- 10. tsijournals.com [tsijournals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Potentiodynamic polarization [corrosion-doctors.org]
- 16. researchgate.net [researchgate.net]
- 17. ijcsi.pro [ijcsi.pro]
- 18. matsc.ktu.lt [matsc.ktu.lt]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
Safety Operating Guide
2-(Aminomethyl)phenol proper disposal procedures
Proper disposal of 2-(Aminomethyl)phenol is critical for ensuring laboratory safety and environmental protection. As a substance that is harmful if swallowed or inhaled and is suspected of causing genetic defects, adherence to strict disposal protocols is mandatory.[1] All waste materials must be managed in accordance with applicable national and local regulations.
Immediate Safety and Disposal Overview
Waste material from this compound must be disposed of via an approved waste disposal plant.[2][3] It should never be released into drains or the environment, as it is toxic to aquatic life.[3] The core principle is to collect the chemical waste, including contaminated materials, in properly labeled, sealed containers for pickup by a licensed hazardous waste management service.
| Waste Type | Recommended Disposal Action | Key Precautions |
| Unused/Surplus Product | Collect in original or suitable, closed, and labeled container. Arrange for professional disposal. | Do not mix with other waste. Store in a locked, well-ventilated area.[1][2] |
| Contaminated Labware | Collect items (e.g., pipette tips, tubes) in a puncture-proof, sealable container. | Label container clearly as hazardous waste containing this compound.[4][5] |
| Contaminated PPE | Double-bag contaminated items (gloves, lab coats) and label as solid hazardous waste. | Do not launder heavily contaminated clothing; dispose of it as hazardous waste.[6] |
| Empty Containers | Triple-rinse the container. The first rinse must be collected as hazardous waste. | Handle the uncleaned container as you would the product itself. After proper rinsing, it may be recycled or reconditioned.[7] |
| Spill Cleanup Material | Absorb spill with inert material (sand, earth), collect in a closed container for disposal. | Ensure adequate ventilation and wear appropriate PPE during cleanup.[2] |
Environmental Hazard Data
| Organism | Test Type | Result |
| Fish (Golden orfe) | LC50 | 0.1 mg/l |
| Aquatic Invertebrates (Daphnia magna) | EC50 (24h) | 35 mg/l |
| Aquatic Invertebrates (Daphnia magna) | EC0 | 1 mg/l |
| Algae/Aquatic Plants | IC0 | 6 mg/l |
| Microorganisms | LC50 (5 min) | 420 mg/l |
| Source: Sigma-Aldrich Safety Data Sheet. |
Detailed Disposal Protocols
1. Waste Collection and Storage:
-
Chemical Waste: Keep this compound in its original container whenever possible. Ensure the container is well-sealed and stored in a designated, secure hazardous waste storage area.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, this compound.[5][8]
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions. Store it away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
2. Handling of Contaminated Materials:
-
Solid Waste: Pipette tips, gloves, and other disposable materials contaminated with this compound should be collected in a dedicated, sealed, and puncture-proof container.[5] This container must be labeled as hazardous waste.
-
Empty Containers: To decontaminate an empty container, rinse it thoroughly three times. The first rinsate is considered hazardous and must be collected for disposal.[4] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but given the chemical's toxicity, collecting all rinsates is the most prudent approach.
3. Spill Management and Disposal:
-
Minor Spills (<50 mL):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including double gloves (laminate film over nitrile), safety goggles, and a lab coat.[6]
-
Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[9][10]
-
Working from the outside in, carefully sweep the absorbed material into a suitable, closed container.[2][6]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]
-
Label the container with all its contents and manage as hazardous waste.[6]
-
-
Major Spills (>50 mL):
-
Evacuate the area immediately.
-
Alert others and secure the location to prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for professional cleanup.[11]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. fishersci.com [fishersci.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. oehs.tulane.edu [oehs.tulane.edu]
- 7. echemi.com [echemi.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
